4-Hydroxyhexan-3-one
Description
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxyhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCYVGUCBRYGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863474 | |
| Record name | 4-Hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-85-4 | |
| Record name | 4-Hydroxy-3-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propioin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4984-85-4 | |
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| Record name | 4-Hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyhexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-HYDROXYHEXAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7X233LSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxyhexan-3-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxyhexan-3-one (B1171865), a secondary alpha-hydroxy ketone. It details the chemical structure, physicochemical properties, and spectral data of the molecule. This document includes a representative experimental protocol for its synthesis via acyloin condensation and a summary of its known safety and toxicity information. The information is presented to support researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound, also known as propioin, is an organic compound with the molecular formula C₆H₁₂O₂.[1][2] As a secondary alpha-hydroxy ketone, it features a hydroxyl group on the carbon atom adjacent to a carbonyl group.[1] This structural motif is of interest in organic synthesis and is found in various biologically active molecules. This compound is also a known metabolite produced by Saccharomyces cerevisiae.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its application in research and development.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a six-carbon chain with a ketone at the third position and a hydroxyl group at the fourth position.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4984-85-4[1][3] |
| Molecular Formula | C₆H₁₂O₂[1][3] |
| Molecular Weight | 116.16 g/mol [1][3] |
| Canonical SMILES | CCC(C(=O)CC)O[1] |
| InChI | InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3[1][4] |
| InChIKey | SKCYVGUCBRYGTE-UHFFFAOYSA-N[1] |
| Synonyms | Propioin, 4-Hydroxy-3-hexanone, Ethyl α-hydroxypropyl ketone[1] |
The molecule possesses a chiral center at the fourth carbon, and therefore exists as two stereoisomers: (4R)-4-hydroxyhexan-3-one and (4S)-4-hydroxyhexan-3-one.[2][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Liquid | [4] |
| Density | 0.956 g/mL | [6] |
| Boiling Point | 167 °C at 760 mmHg | |
| Flash Point | 54 °C (129.2 °F) | [3][4] |
| Refractive Index | 1.434 | [6] |
| Solubility | Soluble in alcohol. | |
| XLogP3-AA | 0.7 | [2] |
Experimental Protocols
Synthesis of this compound via Acyloin Condensation
This compound can be synthesized through the acyloin condensation of propionaldehyde (B47417). This reaction involves the cyanide-catalyzed dimerization of the aldehyde to form the α-hydroxy ketone.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials:
-
Propionaldehyde
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for neutralization)
-
-
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
A solution of sodium cyanide in water is added to a solution of propionaldehyde in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by distillation under reduced pressure to yield pure this compound.
-
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 3: Summary of Spectral Data for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Data available on SpectraBase. | [2] |
| ¹³C NMR | Data available on SpectraBase. | [2] |
| FTIR (Neat) | Characteristic peaks for O-H and C=O stretching. | [2] |
| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern observed. | [1][2] |
Logical Relationships and Workflows
The synthesis and purification of this compound follow a logical workflow.
Caption: Experimental Workflow for this compound.
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1]
Table 4: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Acute toxicity, Dermal | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | H332: Harmful if inhaled |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key chemical and physical properties, synthesis, and safety information for this compound. The provided data tables and diagrams offer a structured overview for easy reference. This compilation serves as a foundational resource for researchers and professionals requiring detailed technical information on this alpha-hydroxy ketone. Further research into its biological activities and potential applications in drug development is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of 4-hexene-3-ketone by virtue of dehydration of 4-hydroxy-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. stereochemistry - Chemical shift difference methyl groups in 4-hydroxy-2,5-dimethyl-3-hexanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 4-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxyhexan-3-one, a secondary alpha-hydroxy ketone with applications in various scientific fields. This document details its chemical identity, physicochemical properties, and a relevant experimental protocol.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and substance registration.
IUPAC Name: this compound[1]
Synonyms: A wide array of synonyms are used to refer to this compound in literature and commercial listings. These include:
-
Propioin[1]
-
4-Hydroxy-3-hexanone[1]
-
3-Hexanone, 4-hydroxy-[1]
-
Ethyl .alpha.-hydroxypropyl ketone[1]
-
Propionoin[1]
-
3-Hydroxy-4-hexanone[1]
-
NSC-23087[1]
-
CHEBI:18351[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 4984-85-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 167 °C at 760 mmHg | [3] |
| Flash Point | 54 °C (129.2 °F) | [4] |
| Density | 0.947 - 0.955 g/cm³ at 25 °C | [3] |
| Solubility | Soluble in water and alcohol.[2][3] | |
| Refractive Index | 1.423 - 1.428 at 20 °C | [3] |
| InChI Key | SKCYVGUCBRYGTE-UHFFFAOYSA-N | [1] |
| SMILES | CCC(C(=O)CC)O | [1] |
Experimental Protocols
This compound is a key starting material in the synthesis of other valuable organic compounds. A prominent example is its use in the production of 4-hexen-3-one (B1236432), a significant flavoring agent. The following is a generalized protocol for the catalytic dehydration of this compound.
Objective: To synthesize 4-hexen-3-one via the catalytic dehydration of this compound.
Materials:
-
This compound (reactant)
-
Solid acid catalyst (e.g., heteropolyacid on alumina (B75360), WO₃/ZrO₂-SiO₂, or MoO₃/ZrO₂-SiO₂)[5][6]
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed reactor system
-
Condensation and collection apparatus
-
Analytical equipment for product verification (e.g., GC-MS, NMR)
Procedure:
-
Catalyst Preparation: The solid acid catalyst is prepared according to established literature procedures. This typically involves impregnating a support material (like alumina or zirconia-silica) with the active catalytic species, followed by drying and calcination at high temperatures to ensure stability and activity.[5][6]
-
Reactor Setup: The fixed-bed reactor is packed with the prepared catalyst. The system is then purged with an inert gas to remove air and moisture.
-
Reaction: this compound is vaporized and passed through the heated catalyst bed along with a carrier gas. The reaction temperature is maintained between 200-450 °C.[6]
-
Product Collection: The gaseous effluent from the reactor, containing 4-hexen-3-one, water, and any unreacted starting material, is passed through a condenser. The condensed liquid is collected in a receiving flask.
-
Purification: The organic layer is separated from the aqueous layer. Further purification of the crude product can be achieved by fractional distillation.
-
Analysis: The identity and purity of the synthesized 4-hexen-3-one are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of 4-hexen-3-one from this compound.
References
- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4984-85-4: 4-Hydroxy-3-hexanone | CymitQuimica [cymitquimica.com]
- 3. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]
- 4. 4-Hydroxy-3-hexanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]
- 6. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Propioin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioin (B1679642), also known as 4-hydroxy-3-hexanone, is an alpha-hydroxy ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring both a hydroxyl and a carbonyl group, allows for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of propioin, along with detailed experimental protocols for its synthesis and analysis, and essential safety information.
Physical and Chemical Properties
Propioin is a clear, colorless to yellowish liquid at room temperature. A summary of its key physical and chemical properties is presented below.
Identifiers
| Property | Value |
| IUPAC Name | 4-Hydroxy-3-hexanone |
| Synonyms | Propioin, Ethyl α-hydroxypropyl ketone, 3-Hydroxy-4-hexanone |
| CAS Number | 4984-85-4[1] |
| Molecular Formula | C₆H₁₂O₂[1] |
| Molecular Weight | 116.16 g/mol [1] |
| InChI | InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3[1] |
| InChIKey | SKCYVGUCBRYGTE-UHFFFAOYSA-N[1] |
| SMILES | CCC(C(O)CC)=O |
Physical Properties
| Property | Value | Reference |
| Melting Point | -3.75 °C (estimate) | |
| Boiling Point | 167 °C | |
| Density | 0.95 g/cm³ | |
| Refractive Index (n_D^20) | 1.4340 | |
| Flash Point | 54 °C | |
| Appearance | Clear, colorless to yellowish liquid |
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Ethanol (B145695) | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of propioin. Below are the expected spectral data based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of propioin is expected to show distinct signals for the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 3H | -CH₂CH₃ (at C5) |
| ~1.0 | Triplet | 3H | -CH₂CH₃ (at C1) |
| ~1.6 | Multiplet | 2H | -CH₂ CH₃ (at C5) |
| ~2.4 | Quartet | 2H | -CH₂ CH₃ (at C1) |
| ~3.5 | Singlet (broad) | 1H | -OH |
| ~4.0 | Triplet | 1H | -CH (OH)- |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~8 | -C H₃ (at C6) |
| ~10 | -C H₃ (at C1) |
| ~25 | -C H₂- (at C5) |
| ~30 | -C H₂- (at C2) |
| ~75 | -C H(OH)- (at C4) |
| ~215 | >C =O (at C3) |
Note: These are predicted chemical shifts. Experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of propioin will show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |
| ~2970, ~2930, ~2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1100 | Medium | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of propioin will result in fragmentation of the molecule. The molecular ion peak (M⁺) is expected at m/z = 116.
| m/z | Possible Fragment |
| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |
| 87 | [M - C₂H₅]⁺ |
| 57 | [CH₃CH₂CO]⁺ |
| 29 | [CH₃CH₂]⁺ |
Experimental Protocols
Synthesis of Propioin via Acyloin Condensation
Propioin can be synthesized via the acyloin condensation of an appropriate ester, such as ethyl propionate (B1217596), using metallic sodium.
Materials:
-
Ethyl propionate
-
Sodium metal
-
Anhydrous toluene (B28343) or xylene
-
Trimethylsilyl chloride (TMSCl) (optional, for Rühlmann modification)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Under an inert atmosphere (e.g., argon or nitrogen), add finely cut sodium metal to the flask containing anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Slowly add a solution of ethyl propionate in anhydrous toluene from the dropping funnel to the refluxing sodium dispersion.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and cautiously add ethanol to quench any unreacted sodium.
-
Slowly add dilute hydrochloric acid to neutralize the mixture.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude propioin by fractional distillation under reduced pressure.
Caption: Synthetic workflow for Propioin.
Analysis of Propioin by Gas Chromatography (GC)
A gas chromatography method can be used for the qualitative and quantitative analysis of propioin.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar analytes (e.g., a wax or FFAP column).
GC Conditions:
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a standard stock solution of propioin in a suitable solvent (e.g., ethanol or acetone).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the same solvent.
-
Inject the standards and the sample into the GC system.
-
The concentration of propioin in the sample can be determined by comparing its peak area to the calibration curve generated from the standards.
Caption: GC analysis workflow for Propioin.
Analysis of Propioin by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can also be employed for the analysis of propioin.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The mobile phase may be buffered (e.g., with phosphate (B84403) buffer at pH 7) for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a standard stock solution of propioin in the mobile phase.
-
Generate a series of calibration standards through serial dilution.
-
Dissolve the sample in the mobile phase.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Inject the standards and sample into the HPLC system.
-
Quantify the amount of propioin in the sample by comparing its peak area with the calibration curve.
Safety Information
-
Flammability: Propioin is a flammable liquid. Keep away from heat, sparks, and open flames.[2][3][4][5]
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or use a fume hood.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Disclaimer: This safety information is a guideline and should be supplemented with a thorough risk assessment before handling the compound.
Conclusion
Propioin is a key synthetic intermediate with well-defined physical and chemical properties. This guide provides essential data and experimental protocols to aid researchers, scientists, and drug development professionals in its synthesis, characterization, and safe handling. The provided spectroscopic data and analytical methods will be instrumental in ensuring the identity and purity of propioin in various applications.
References
An In-depth Technical Guide to 4-Hydroxyhexan-3-one (CAS: 4984-85-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxyhexan-3-one (CAS: 4984-85-4), a secondary alpha-hydroxy ketone. The document details its chemical and physical properties, outlines a general synthetic pathway, and presents available spectroscopic data for its characterization. Additionally, it touches upon the known biological relevance of this compound, primarily as a metabolite in Saccharomyces cerevisiae and its occurrence as a flavor component in various foods. Safety and handling information is also included. This guide is intended to serve as a foundational resource for professionals in research and drug development who are interested in this and related aliphatic α-hydroxy ketones.
Introduction
This compound, also known as propioin, is an organic compound with the molecular formula C₆H₁₂O₂.[1] Its structure features a six-carbon chain with a ketone group at the third position and a hydroxyl group on the adjacent, fourth carbon.[1] This α-hydroxy ketone functional group arrangement makes it a reactive molecule and a potential building block in organic synthesis. It is recognized as a metabolite in the yeast Saccharomyces cerevisiae and is found as a volatile compound in some foods, contributing to their flavor profiles.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 4984-85-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 336-338 K (63-65 °C) at 0.020 atm (15.2 mmHg) | [3] |
| Density | 0.95 g/cm³ | [] |
| Refractive Index | 1.42300 to 1.42800 @ 20.00 °C | [2] |
| Flash Point | 54 °C (129.2 °F) | |
| Solubility | Soluble in water and organic solvents. | [2] |
| Synonyms | Propioin, 4-Hydroxy-3-hexanone, Ethyl α-hydroxypropyl ketone, 3-Hydroxy-4-hexanone | [1] |
Synthesis and Purification
The primary synthetic route to α-hydroxy ketones such as this compound is the acyloin condensation of esters.[5][6][7] This reaction involves the reductive coupling of two carboxylic esters using metallic sodium.
General Experimental Protocol: Acyloin Condensation of Ethyl Propionate (B1217596)
This protocol describes a general method for the synthesis of this compound via the acyloin condensation of ethyl propionate.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
Ethyl propionate
-
Sodium metal, dispersion in mineral oil
-
Anhydrous toluene (B28343) (or other suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
A reaction flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet is charged with anhydrous toluene and sodium metal dispersion.
-
The mixture is heated to reflux to melt the sodium.
-
Ethyl propionate is added dropwise to the refluxing mixture over a period of several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction is cooled, and unreacted sodium is quenched by the careful addition of ethanol.
-
The mixture is then acidified with dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure.[8]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Triplets and quartets in the upfield region (approx. 0.8-1.8 ppm) corresponding to the two ethyl groups.
-
A multiplet in the range of 3.5-4.5 ppm for the methine proton attached to the hydroxyl group.
-
A broad singlet for the hydroxyl proton, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Features:
-
Signals for the methyl and methylene (B1212753) carbons of the ethyl groups in the upfield region.
-
A signal for the carbon bearing the hydroxyl group in the range of 70-80 ppm.
-
A downfield signal for the carbonyl carbon, typically in the range of 200-215 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for an α-hydroxy ketone.[1][11]
dot
Caption: Postulated fragmentation pathways for this compound in MS.
Key Fragments:
-
m/z 57: A prominent peak resulting from α-cleavage, corresponding to the [CH₃CH₂CO]⁺ fragment.
-
m/z 87: Another α-cleavage product, [M - C₂H₅]⁺.
-
The molecular ion peak at m/z 116 may be weak or absent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[1][3]
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 (broad) | O-H stretch (hydroxyl group) |
| ~2970 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ketone) |
Biological Activity and Significance
The biological role of this compound is not extensively studied. However, its presence as a metabolite in Saccharomyces cerevisiae suggests its involvement in the metabolic pathways of this organism.[1] In yeast, α-hydroxy ketones can be formed through various enzymatic reactions, including those catalyzed by pyruvate (B1213749) decarboxylase and other thiamine (B1217682) diphosphate-dependent enzymes.[12] The specific pathway leading to this compound in S. cerevisiae is likely related to the metabolism of 3- and 4-carbon precursors derived from amino acid or carbohydrate metabolism.[13]
dot
Caption: A simplified potential metabolic context for this compound in yeast.
As a flavor compound, this compound contributes to the sensory profile of certain foods and beverages.[2] The biological activities of short-chain fatty acids and related small molecules are an area of active research, with known effects on inflammation, immune regulation, and metabolism.[14][15] While specific studies on the pharmacological effects of this compound are lacking, its structural similarity to other biologically active small molecules suggests that it could be a subject of interest for further investigation in drug discovery and development.
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
Standard laboratory safety practices should be followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment (PPE).
Conclusion
This compound is an α-hydroxy ketone with established chemical properties and a known role as a flavor component and yeast metabolite. While detailed protocols for its synthesis and comprehensive biological studies are not widely published, this guide provides a summary of the available technical information. Further research into its synthesis, biological activity, and potential applications could be a valuable endeavor for the scientific community, particularly in the fields of organic synthesis, food chemistry, and drug discovery.
References
- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]
- 3. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 5. bspublications.net [bspublications.net]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 11. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 12. 4-Hydroxy-3-hexanone (4984-85-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 13. Rewiring carbon metabolism in yeast for high level production of aromatic chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-Chain Carbon Sources: Exploiting Pleiotropic Effects for Heart Failure Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 4-Hydroxyhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the compound 4-Hydroxyhexan-3-one (CAS No: 4984-85-4), a secondary alpha-hydroxy ketone. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document is intended to serve as a comprehensive resource for the identification, characterization, and analysis of this molecule in research and development settings.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum exhibits a molecular ion peak and several characteristic fragment ions.
Table 1: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | Relative Intensity (%) |
| 59 | 99.99 |
| 57 | 40.79 |
| 31 | 55.56 |
| 29 | 37.46 |
| 41 | 23.89 |
Data sourced from PubChem CID 95609.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group and a broad band indicating the hydroxyl (O-H) group.
Table 2: Infrared Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | Broad, ~3400 | Indicates the presence of the hydroxyl group. |
| C-H Stretch | ~2970, ~2930, ~2870 | Aliphatic C-H stretching vibrations. |
| C=O Stretch | Strong, ~1715 | Characteristic of a saturated ketone. |
Note: The exact positions of the peaks can vary slightly based on the sample preparation and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. While publicly available, detailed experimental NMR data with assigned chemical shifts and coupling constants for this compound is limited, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons in the ethyl and propyl chains, as well as the hydroxyl proton and the proton on the carbon bearing the hydroxyl group.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |
| CH₃ (C6) | 0.9 - 1.0 | Triplet (t) | ~7.5 |
| CH₂ (C5) | 1.5 - 1.7 | Sextet (sxt) | ~7.5 |
| CH(OH) (C4) | 4.0 - 4.2 | Triplet (t) | ~7.0 |
| OH | Variable | Singlet (s, broad) | N/A |
| CH₂ (C2) | 2.4 - 2.6 | Quartet (q) | ~7.3 |
| CH₃ (C1) | 1.0 - 1.1 | Triplet (t) | ~7.3 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C1 | 7 - 9 |
| C2 | 35 - 37 |
| C3 (C=O) | 210 - 215 |
| C4 (CHOH) | 74 - 78 |
| C5 | 25 - 28 |
| C6 | 9 - 11 |
Experimental Protocols
The following sections describe generalized experimental methodologies for the acquisition of the spectral data presented.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and to undergo fragmentation.
-
Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. A beam of infrared radiation is passed through the sample. The instrument records the interference pattern of the transmitted radiation.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is often used to simplify the spectrum.
-
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to the TMS signal (0 ppm).
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
References
The Biological Activity of 4-Hydroxyhexan-3-one: A Technical Overview and Future Perspectives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the chemical properties and synthesis of 4-Hydroxyhexan-3-one, primarily in the context of flavor chemistry. However, there is a notable scarcity of in-depth research into its specific biological activities and mechanisms of action in pharmacological or therapeutic contexts. This document summarizes the available information on this compound and provides a detailed exploration of the biological activities of its closely related analogs to offer a predictive framework and guide future research.
Introduction to this compound
This compound, also known as propioin, is a secondary alpha-hydroxy ketone.[1] Its chemical structure features a six-carbon chain with a ketone group at the third position and a hydroxyl group at the fourth position.[1] It is recognized as a metabolite in Saccharomyces cerevisiae and is utilized as a flavoring agent in the food industry.[1][2] While its physicochemical properties are well-documented, its biological activity remains largely unexplored. The European Food Safety Authority (EFSA) has evaluated this compound as a flavoring substance.[2] Toxicological assessments indicate that it is a flammable liquid and can be harmful if swallowed, inhaled, or in contact with skin.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| CAS Number | 4984-85-4 | [3] |
| Appearance | Liquid | |
| Boiling Point | 167 °C at 760 mmHg | [2] |
| Flash Point | 54 °C (129.2 °F) | |
| Synonyms | Propioin, 4-Hydroxy-3-hexanone | [3] |
Biological Activity of Structurally Related Compounds
Given the limited data on this compound, this section focuses on the biological activities of its unsaturated analog, 4-hexen-3-one (B1236432), and the broader class of α-hydroxy ketones. This information provides a basis for postulating potential, yet unverified, activities for this compound.
4-Hexen-3-one: An Antimicrobial and Enzyme Inhibitory Analog
4-Hexen-3-one is the dehydrated derivative of this compound. This α,β-unsaturated ketone displays notable biological activity, primarily attributed to its Michael acceptor properties.
α,β-Unsaturated ketones are known inhibitors of urease. The proposed mechanism involves a Michael-like addition of a sulfhydryl group from a cysteine residue in the enzyme's active site to the double bond of the enone. This covalent modification leads to the inactivation of the enzyme.
A general experimental workflow for assessing urease inhibition is depicted below.
Caption: A generalized workflow for determining the urease inhibitory activity.
α-Hydroxy Ketones: A Biologically Significant Class
α-Hydroxy ketones are a structural motif found in numerous biologically active compounds and are valuable building blocks in the synthesis of pharmaceuticals.[4][5] Their biological relevance spans various therapeutic areas.
Enantiomerically enriched α-hydroxy ketones are key components in a range of drugs, including:
-
Inhibitors of amyloid-β protein production (for Alzheimer's disease treatment)[5]
-
Farnesyl transferase inhibitors[5]
-
Antitumor antibiotics[5]
The synthesis of chiral α-hydroxy ketones is a significant area of research, often employing biocatalytic methods.[6][7]
A conceptual diagram illustrating the central role of α-hydroxy ketones in the synthesis of bioactive molecules is presented below.
Caption: The role of α-hydroxy ketones as key intermediates.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the activities of related compounds, the following are representative methodologies that could be adapted for its study.
Urease Inhibition Assay (Adapted from general protocols)
Objective: To determine the in vitro urease inhibitory activity of this compound.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate (B84403) buffer (pH 7.0)
-
Test compound (this compound)
-
Positive control (e.g., Thiourea)
-
Phenol-hypochlorite reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of urease, urea, the test compound, and the positive control in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction and quantify the ammonia (B1221849) produced by adding 50 µL of phenol-hypochlorite reagent to each well.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of urease inhibition by comparing the absorbance of the test wells to the control wells (without inhibitor).
-
Determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound)
-
Positive control antibiotic/antifungal
-
96-well microplate
-
Spectrophotometer or visual assessment
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without inhibitor) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Postulated Signaling Pathways and Mechanisms of Action
Direct evidence for the involvement of this compound in specific signaling pathways is absent. However, by drawing parallels with other α-hydroxy ketones and reactive carbonyl species, potential mechanisms can be hypothesized. For instance, if metabolized to an α,β-unsaturated ketone, it could potentially modulate pathways sensitive to reactive species, such as those involving Keap1-Nrf2 or MAPK signaling, through covalent modification of cysteine residues on key regulatory proteins. These remain speculative and require experimental validation.
The diagram below illustrates a hypothetical mechanism for an α,β-unsaturated ketone, a potential metabolite of this compound.
Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.
Conclusion and Future Directions
This compound is a molecule of interest in flavor science, but its potential in pharmacology and drug discovery is largely uncharted. The biological activities of its structural analogs, particularly 4-hexen-3-one, suggest that this compound could be a precursor to bioactive compounds or possess intrinsic activities that have yet to be discovered.
Future research should focus on:
-
Systematic Screening: Evaluating the antimicrobial, antifungal, and cytotoxic activities of this compound against a broad panel of cell lines and pathogens.
-
Enzyme Inhibition Assays: Investigating its potential as an inhibitor of various enzymes, particularly those with reactive cysteine residues in their active sites.
-
Metabolic Studies: Elucidating its metabolic fate in biological systems to identify potentially more active metabolites.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to unravel the underlying molecular mechanisms and signaling pathways.
The exploration of the biological landscape of this compound presents a greenfield opportunity for researchers in drug discovery and chemical biology.
References
- 1. This compound, (4S)- | C6H12O2 | CID 10986196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]
- 3. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]
- 5. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Enigmatic Presence of 4-Hydroxyhexan-3-one in Food: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyhexan-3-one (B1171865), a volatile alpha-hydroxy ketone, is a naturally occurring compound that contributes to the complex flavor profiles of various foods. Despite its recognized role as a flavoring agent and its confirmed presence as a metabolite in key food-related microorganisms, a comprehensive understanding of its natural occurrence, concentration, and biosynthesis in food products remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding this compound in the food matrix, including its known sources, a plausible biosynthetic pathway, and robust methodologies for its extraction and quantification. This document is intended to serve as a foundational resource for researchers in food science, flavor chemistry, and related fields, highlighting current research gaps and providing the necessary technical framework for future studies.
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile component in a limited number of food products. Its presence is often associated with fermentation processes or the natural ripening of certain fruits. While its role as a flavoring agent is established, specific quantitative data on its natural concentration in food remains largely unpublished in peer-reviewed literature. The following table summarizes the documented natural sources of this compound.
| Food/Organism | Compound | Method of Identification | Quantitative Data |
| Durian Fruit | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Quantified |
| Black Tea | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Quantified |
| Saccharomyces cerevisiae | This compound | Metabolomic analysis | Not Quantified in specific food matrices[1] |
Note on Quantitative Data: Extensive literature searches did not yield specific quantitative data for the natural concentration of this compound in the food sources listed above. This represents a significant research gap and an opportunity for novel investigations into the flavor chemistry of these products.
Proposed Biosynthetic Pathway in Saccharomyces cerevisiae
The formation of this compound in Saccharomyces cerevisiae is likely linked to the metabolism of amino acids and sugars, leading to the formation of alpha-keto acid precursors. A plausible pathway involves the enzymatic reduction of a diketone precursor, which itself can be formed from the condensation of smaller metabolic building blocks.
A proposed pathway involves the following key steps:
-
Precursor Formation: Propionyl-CoA, derived from the catabolism of amino acids such as isoleucine and methionine, or from the metabolism of odd-chain fatty acids, can condense with another molecule, potentially derived from pyruvate (B1213749) metabolism.
-
Diketone Intermediate: This condensation could lead to the formation of a diketone intermediate, such as hexane-3,4-dione.
-
Enzymatic Reduction: Aldo-keto reductase enzymes present in Saccharomyces cerevisiae can then catalyze the stereospecific reduction of one of the ketone groups of hexane-3,4-dione to a hydroxyl group, yielding this compound.
Experimental Protocols for Analysis
The analysis of this compound in food matrices requires sensitive and specific analytical techniques due to its likely low concentration and volatility. The following protocols are based on established methods for the analysis of similar volatile and semi-volatile compounds in complex food samples.
Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile compounds from food matrices.
Objective: To extract this compound from a food sample for subsequent GC-MS analysis.
Materials:
-
Food sample (e.g., fruit puree, fermented beverage)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Sodium chloride (NaCl), analytical grade
-
Internal standard solution (e.g., 2-octanol (B43104) in methanol, 100 µg/mL)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with magnetic stirring capabilities
Methodology:
-
Sample Homogenization: Homogenize solid or semi-solid food samples to a consistent puree.
-
Aliquoting: Weigh 5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5 mL into the vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 10 µL of 100 µg/mL 2-octanol) to each sample to allow for semi-quantification or quantification if a calibration curve is prepared.
-
Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Vial Sealing: Immediately seal the vial with the magnetic screw cap.
-
Equilibration and Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate with stirring for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.
-
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the necessary chromatographic separation and mass spectrometric identification for the unambiguous detection and quantification of this compound.
Objective: To separate, identify, and quantify this compound from the SPME extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or mid-polar capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Operate in splitless mode for a defined time (e.g., 2 minutes) to ensure complete transfer of analytes from the SPME fiber. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Data Analysis:
-
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic reference standard. The mass spectrum should also be compared with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the analysis of this compound in a food sample.
References
Unveiling 4-Hydroxyhexan-3-one: A Technical Guide to its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhexan-3-one, a secondary alpha-hydroxy ketone, is a molecule of significant interest due to its presence in various natural products and its utility as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details both its fermentative production and general synthetic pathways, offering insights into its origins and methods of preparation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing key data and methodologies related to this versatile compound.
Historical Perspective and Discovery
The history of this compound, also known by its common synonym "propioin," is closely tied to early studies of fermentation products. A pivotal moment in its history was the 1972 publication, "Studies on Fermentation Products from Propionaldehyde (B47417) by Baker's Yeast: (I) The Fermentative Production of Propioin".[2] This research identified this compound as a metabolite produced by Saccharomyces cerevisiae (baker's yeast).[1]
While this fermentative production represents a key milestone in its discovery, the broader class of α-hydroxy ketones, or acyloins, to which this compound belongs, has been known for much longer. The acyloin condensation, a reductive coupling of esters, has been a classical method for their synthesis.[3][4]
Natural Occurrence
This compound has been identified as a naturally occurring volatile compound in a variety of plants and food products. Its presence contributes to the characteristic aroma and flavor profiles of these items. Notable natural sources include:
-
Durian Fruit
-
Black Tea
-
Miltonia regnellii (an orchid species)[5]
-
A metabolite in Saccharomyces cerevisiae [1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 4984-85-4 | [1] |
| Boiling Point | 167.0 °C at 760 mmHg | [5] |
| Specific Gravity | 0.9490 to 0.9550 @ 25.00 °C | [5] |
| Refractive Index | 1.42300 to 1.42800 @ 20.00 °C | [5] |
| ¹H NMR (CDCl₃) | See SpectraBase for chemical shifts | [6] |
| IR Spectrum | Neat, Capillary Cell. Sample from H. Stetter, Inst. of Org. Chem., Aachen, Germany | [1] |
| Mass Spectrum (GC-MS) | Major peaks at m/z 59, 31, 57 | [1] |
Experimental Protocols
Chemical Synthesis: Acyloin Condensation of Propanoic Esters
The chemical synthesis of this compound can be achieved via the acyloin condensation of an ethyl propanoate. This method is a general approach for the preparation of α-hydroxy ketones.
Reaction:
2 CH₃CH₂COOC₂H₅ + 4 Na → CH₃CH₂C(O)CH(OH)CH₂CH₃ + 2 NaOC₂H₅ + 2 Na⁺
General Protocol:
-
Reaction Setup: A reaction vessel equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet is charged with dry toluene (B28343) and metallic sodium.
-
Initiation: The mixture is heated to reflux to create a fine dispersion of molten sodium.
-
Ester Addition: Ethyl propanoate is added dropwise to the stirred reaction mixture at a rate that maintains a gentle reflux.
-
Reaction: The reaction is continued under reflux with vigorous stirring until the sodium is consumed.
-
Quenching: The reaction mixture is cooled, and any unreacted sodium is carefully decomposed with a suitable alcohol (e.g., ethanol).
-
Workup: The mixture is then treated with aqueous acid to neutralize the sodium ethoxide and hydrolyze the enediolate intermediate.
-
Purification: The organic layer is separated, washed, dried, and the product is purified by distillation under reduced pressure.
Note: This is a generalized protocol. Specific reaction conditions may vary.
Biosynthesis: Fermentative Production
As detailed in the 1972 study, this compound can be produced through the fermentation of propionaldehyde by baker's yeast (Saccharomyces cerevisiae). While the full experimental details from the original paper are not provided here, the general principle involves the enzymatic condensation of two molecules of propionaldehyde.
Visualizing the Synthesis and Discovery
Logical Relationship of Discovery and Synthesis
Caption: Discovery and synthesis pathways of this compound.
Experimental Workflow for Acyloin Condensation
References
- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-hexanone (4984-85-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. bspublications.net [bspublications.net]
- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 5. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Stereoisomers of 4-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhexan-3-one (B1171865) is a chiral α-hydroxy ketone with the molecular formula C₆H₁₂O₂.[1][2] The presence of a stereocenter at the fourth carbon atom gives rise to two enantiomers: (4R)-4-hydroxyhexan-3-one and (4S)-4-hydroxyhexan-3-one. While the racemic mixture is a known flavoring agent, the individual stereoisomers are of increasing interest in synthetic chemistry and potentially in drug development due to the stereospecific nature of biological systems.[3] This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and known properties.
Physicochemical Properties
The general physicochemical properties of this compound are summarized in the table below. It is important to note that while many reported values do not differentiate between the stereoisomers, these properties are expected to be identical for both the (R) and (S) enantiomers, with the exception of optical activity.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| CAS Number (Racemate) | 4984-85-4 | [2] |
| CAS Number (R)-enantiomer | 116296-94-7 | [4] |
| CAS Number (S)-enantiomer | 116297-02-0 | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 167 °C at 760 mmHg | [3] |
| Flash Point | 58.89 °C | [3] |
| Specific Gravity | 0.949 - 0.955 @ 25 °C | [3] |
| Refractive Index | 1.423 - 1.428 @ 20 °C | [3] |
Stereochemistry and Chirality
The key feature of this compound is the chiral center at the C4 carbon, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a propionyl group (-C(O)CH₂CH₃). This results in two non-superimposable mirror images, the (R) and (S) enantiomers.
A logical workflow for the study and application of these stereoisomers is outlined below.
Caption: A logical workflow for the synthesis, separation, characterization, and application of this compound stereoisomers.
Synthesis of Stereoisomers
The synthesis of enantiomerically pure or enriched this compound can be approached through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
1. Enzyme-Catalyzed Reduction:
An effective method for the enantioselective synthesis of chiral α-hydroxy ketones is the enzyme-catalyzed reduction of the corresponding α-diketone.[1] For this compound, the precursor would be 3,4-hexanedione (B1216349).[6]
Experimental Protocol (Hypothetical, based on similar reactions): [1]
-
Enzyme: A carbonyl reductase, such as that from Candida parapsilosis (CPCR2), which has been shown to be effective in the regio- and stereoselective reduction of α-diketones, could be employed.[1]
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing 3,4-hexanedione, the carbonyl reductase, a cofactor (such as NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) would be prepared.
-
Incubation: The reaction mixture would be incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: The progress of the reaction would be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture would be extracted with an organic solvent (e.g., ethyl acetate). The organic layers would be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica (B1680970) gel.
2. Asymmetric Hydrogenation:
Catalytic asymmetric hydrogenation of 3,4-hexanedione is another viable route. This method involves the use of a chiral catalyst to selectively produce one enantiomer.
Experimental Protocol (Based on a reported method): [7]
-
Catalyst: A platinum-based catalyst supported on silica (Pt/SiO₂) modified with a chiral inducer.
-
Reaction Conditions: The hydrogenation would be carried out in the liquid phase under a hydrogen atmosphere. The catalyst would be suspended in a suitable solvent with 3,4-hexanedione.
-
Workup and Analysis: After the reaction, the catalyst would be filtered off, and the product mixture analyzed by chiral gas chromatography to determine the enantiomeric excess. The product would then be purified by distillation or chromatography.
The synthesis pathway from the precursor 3,4-hexanedione is illustrated below.
Caption: Synthetic routes to the stereoisomers of this compound from 3,4-hexanedione.
Resolution of Racemic Mixtures
Chiral Preparative High-Performance Liquid Chromatography (HPLC):
This is a powerful technique for separating enantiomers from a racemic mixture.[8]
Experimental Protocol (General): [9]
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for their broad applicability.[10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The exact ratio is optimized to achieve the best separation.
-
Detection: A UV detector is commonly used.
-
Procedure: The racemic mixture of this compound is dissolved in the mobile phase and injected onto the chiral column. The separated enantiomers are collected as they elute from the column. The fractions containing each pure enantiomer are then concentrated to yield the isolated products.
Characterization of Stereoisomers
Once synthesized and separated, the individual enantiomers need to be thoroughly characterized to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to distinguish the enantiomers.
Chiral Gas Chromatography (GC):
Chiral GC is a crucial technique for determining the enantiomeric excess (ee) of a sample. A capillary column with a chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the enantiomeric composition.
Optical Rotation:
Biological Activity and Applications
Currently, there is a lack of published data on the specific biological activities of the individual stereoisomers of this compound in the context of drug development. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[11]
Given that this compound is a metabolite found in or produced by Saccharomyces cerevisiae, it may have interactions with biological systems that are yet to be explored.[2] Future research in this area could involve screening the individual enantiomers in various biological assays to identify any potential therapeutic effects.
Conclusion
The stereoisomers of this compound represent an interesting target for further research. While methods for their synthesis and separation can be inferred from established chemical principles and related studies, a detailed characterization of the individual enantiomers, including their specific optical rotations and distinct biological activities, is still required. Such studies will be crucial in unlocking the potential of these chiral molecules in fields ranging from flavor chemistry to pharmaceutical development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound, (4S)- | C6H12O2 | CID 10986196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Hydroxyhexan-3-one: Molecular Characteristics, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxyhexan-3-one, an alpha-hydroxy ketone with relevance in metabolic studies and as a synthetic intermediate. This document details its molecular formula, molecular weight, physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, its biological context as a metabolite is explored.
Core Molecular and Physical Properties
This compound, also known as propioin, is a secondary alpha-hydroxy ketone.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 4984-85-4 | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in water and organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. One common method is the acyloin condensation of ethyl propionate (B1217596). Below is a generalized protocol for its synthesis.
Experimental Protocol: Acyloin Condensation for this compound Synthesis
Objective: To synthesize this compound from ethyl propionate via acyloin condensation.
Materials:
-
Ethyl propionate
-
Sodium metal
-
Anhydrous diethyl ether or toluene (B28343)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry reflux apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
In the round-bottom flask, add anhydrous diethyl ether or toluene and sodium metal, cut into small pieces.
-
Heat the mixture to reflux to create a fine dispersion of sodium.
-
From the dropping funnel, add ethyl propionate dropwise to the refluxing sodium dispersion at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the sodium is consumed.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Acidify the aqueous layer with dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Logical Workflow for Acyloin Condensation
Caption: Workflow for the synthesis of this compound via acyloin condensation.
Characterization of this compound
The identity and purity of synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and purity of this compound.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Sample of this compound
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen anhydrous solvent.
-
Set the GC-MS instrument parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings).
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion peak (m/z 116) and characteristic fragmentation patterns.
-
Assess the purity of the sample by integrating the peak area in the TIC.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the characterization of this compound by GC-MS.
Biological Relevance in Saccharomyces cerevisiae
This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[1] While its specific role in signaling pathways is not extensively documented, its presence suggests its involvement in the metabolic network of this organism. It is likely formed through pathways related to amino acid or fatty acid metabolism.
Putative Metabolic Context
The formation of this compound in yeast could potentially arise from the metabolism of 2-oxobutanoate, an intermediate in the biosynthesis of isoleucine. The following diagram illustrates a simplified, hypothetical pathway.
Hypothetical Metabolic Pathway in S. cerevisiae
Caption: A simplified hypothetical pathway for the formation of this compound in S. cerevisiae.
Further research is required to fully elucidate the specific enzymatic reactions and regulatory mechanisms governing the synthesis and degradation of this compound in yeast and its potential roles in cellular processes. This technical guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields.
References
Methodological & Application
Synthesis of 4-Hydroxyhexan-3-one via Self-Aldol Condensation of Propionaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-hydroxyhexan-3-one (B1171865) from propionaldehyde (B47417). The synthesis is achieved through a base-catalyzed self-aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This protocol is designed to guide researchers in the efficient laboratory-scale production of this compound, a valuable intermediate in various synthetic pathways. The document includes tabulated physicochemical and spectroscopic data for the target compound, a detailed reaction mechanism, and a step-by-step experimental procedure.
Introduction
Aldol (B89426) condensations are crucial reactions in organic synthesis for the construction of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives.[1][2] The self-condensation of propionaldehyde (propanal) offers a direct route to this compound. This reaction involves the formation of an enolate from one molecule of propionaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second propionaldehyde molecule.[1][3] Careful control of reaction conditions is essential to favor the formation of the desired aldol addition product and minimize subsequent dehydration or the formation of isomeric byproducts.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | Propioin, 4-Hydroxy-3-hexanone | [4] |
| CAS Number | 4984-85-4 | [4] |
| Molecular Formula | C₆H₁₂O₂ | [4] |
| Molecular Weight | 116.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 60 °C at 73 mmHg | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| Infrared (IR) Spectroscopy (Neat) | Strong absorption around 1710 cm⁻¹ (C=O stretch), Broad absorption around 3450 cm⁻¹ (O-H stretch) | [4] |
| ¹H NMR Spectroscopy (CDCl₃) | Chemical shifts (δ) will be consistent with the structure, including signals for the ethyl and propyl chains and the hydroxyl proton. | [6] |
| ¹³C NMR Spectroscopy (CDCl₃) | Signals corresponding to the six carbon atoms, with the carbonyl carbon appearing significantly downfield. | [5] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 116, with characteristic fragmentation patterns. | [4] |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from propionaldehyde proceeds through a base-catalyzed aldol addition mechanism. The overall reaction and a simplified workflow are depicted below.
Caption: Reaction pathway and experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound via the self-aldol condensation of propionaldehyde.
Materials:
-
Propionaldehyde (Propanal)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or Dichloromethane (B109758)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v).
-
Cool the flask in an ice bath to 0-5 °C.
-
Place propionaldehyde in the dropping funnel.
-
-
Aldol Reaction:
-
While stirring vigorously, add the propionaldehyde dropwise from the dropping funnel to the cooled sodium hydroxide solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
Once the reaction is deemed complete, neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel. The choice of purification method will depend on the scale of the reaction and the purity of the crude product.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Safety Precautions:
-
Propionaldehyde is a flammable and volatile liquid. Handle it in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic. Proper temperature control is crucial.
Conclusion
The described protocol provides a robust method for the synthesis of this compound from propionaldehyde. The self-aldol condensation, when performed under controlled conditions, is an effective strategy for the formation of this valuable β-hydroxy ketone. The provided data and procedural details will aid researchers in the successful synthesis and characterization of this compound for its application in drug development and other areas of chemical synthesis.
References
Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhexan-3-one is a secondary alpha-hydroxy ketone that can be found as a volatile flavor compound in various food products and is a metabolite in certain biological systems, such as Saccharomyces cerevisiae.[1] Its analysis is crucial for quality control in the food and beverage industry, as well as in metabolic and drug development research. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the quantification and identification of this compound. Due to the presence of a hydroxyl group, derivatization is often recommended to improve the compound's volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[2][3]
This document provides detailed protocols for the analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument parameters.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound. This data is essential for method development and compound identification.
| Parameter | Value | Source |
| Molecular Formula | C6H12O2 | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| CAS Registry Number | 4984-85-4 | NIST WebBook[4][5] |
| Kovats Retention Index (Semi-standard non-polar column) | 846 | PubChem[1] |
| Major Mass Spectral Ions (m/z) and Relative Intensity | 59 (99.99), 31 (55.56), 57 (40.79), 29 (37.46), 41 (23.89) | PubChem[1] |
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile compounds like this compound from liquid or solid matrices.
Materials:
-
20 mL headspace vials with screw caps (B75204) and septa
-
Heater-stirrer or water bath
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Analytical balance
-
Deionized water
-
Internal standard (e.g., 2-Hexanone-d3)
Procedure:
-
Weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial.
-
Place the vial in a heater-stirrer or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes with constant agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Derivatization: Silylation
To enhance volatility and thermal stability, derivatization of the hydroxyl group is recommended. Silylation is a common method for this purpose.[3][6]
Materials:
-
Dried sample extract or standard of this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS to the dried sample in the reaction vial.
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Capillary Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 30-350 amu |
| Solvent Delay | 3 minutes |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 5. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Analysis of 4-Hydroxyhexan-3-one by High-Performance Liquid Chromatography
Introduction
4-Hydroxyhexan-3-one is a secondary alpha-hydroxy ketone, a class of compounds significant in various fields, including flavor chemistry and as intermediates in organic synthesis.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in research and industrial laboratories.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its broad applicability and excellent separation efficiency for moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (70:30, v/v) was found to provide optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the carbonyl chromophore)
-
Injection Volume: 10 µL
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution.
-
Sample Preparation: Samples containing this compound should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Results and Discussion
The developed HPLC method demonstrated good separation of this compound from potential impurities. The retention time for this compound under the specified conditions was approximately 4.5 minutes. The method was validated for linearity, precision, and accuracy.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards ranging from 1 to 500 µg/mL. The detector response was found to be linear over this range with a coefficient of determination (R²) greater than 0.999.
Precision
The precision of the method was determined by performing six replicate injections of a 100 µg/mL standard solution. The relative standard deviation (RSD) for the peak area was less than 2%, indicating excellent method precision.
Accuracy
The accuracy of the method was assessed by a spike and recovery study. A known amount of this compound was added to a sample matrix, and the recovery was calculated. The average recovery was found to be in the range of 98-102%, demonstrating the accuracy of the method.
Data Presentation
The quantitative data for the HPLC method validation is summarized in the tables below.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Retention Time | ~4.5 min |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Detailed Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Measure 300 mL of HPLC-grade acetonitrile into a separate graduated cylinder.
-
Combine the water and acetonitrile in a 1 L solvent bottle.
-
Degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration).
-
-
Stock Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL stock standard solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
Prepare other calibration standards by appropriate serial dilutions of the stock solution.
-
Protocol 2: HPLC System Setup and Operation
-
System Startup:
-
Turn on the HPLC system components: pump, autosampler, column oven, and detector.
-
Set the mobile phase composition to 70% water and 30% acetonitrile.
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 210 nm.
-
-
System Equilibration:
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Allow the mobile phase to flow through the entire system, including the column, for at least 30 minutes to ensure proper equilibration.
-
Monitor the detector baseline until it is stable.
-
-
Sample Analysis:
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Place the sample vial in the autosampler tray.
-
Create a sequence table in the HPLC software with the sample information, injection volume (10 µL), and run time (e.g., 10 minutes).
-
Start the analysis sequence.
-
-
Data Processing:
-
After the run is complete, integrate the peak corresponding to this compound in the chromatogram.
-
Use the calibration curve generated from the standard solutions to quantify the amount of this compound in the sample.
-
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Key components and their relationship in the HPLC separation.
References
Use of 4-Hydroxyhexan-3-one as a flavoring agent in food industry
Application Notes: 4-Hydroxyhexan-3-one as a Flavoring Agent
Introduction
This compound (CAS No. 4984-85-4) is a secondary alpha-hydroxy ketone recognized for its contribution to the flavor profiles of various foods.[1] As a flavoring agent, it imparts specific sensory characteristics that can enhance the overall taste and aroma of food products. This document provides detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals interested in the use of this compound in the food industry. This compound is found naturally in some foods, such as durian fruit and black tea, and is also produced by the yeast Saccharomyces cerevisiae.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different food matrices and during processing.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 4984-85-4 | [1] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Not specified | |
| Flash Point | 58.89 °C (138.00 °F) | [2] |
| Specific Gravity | 0.94900 to 0.95500 @ 25.00 °C | [2] |
| Refractive Index | 1.42300 to 1.42800 @ 20.00 °C | [2] |
| Synonyms | 4-Hydroxy-3-hexanone, Propioin | [1] |
Applications in the Food Industry
This compound is utilized as a flavoring agent in a variety of food categories. Its sensory profile, often described as sweet, fruity, and creamy, makes it suitable for applications in dairy products, confectionery, and beverages. Recommended usage levels in different food categories are provided by The Good Scents Company and are summarized in Table 2.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 3.0 | 15.0 |
| Fats and oils, and fat emulsions | 2.0 | 10.0 |
| Edible ices, including sherbet and sorbet | 3.0 | 15.0 |
| Processed fruit | 2.0 | 10.0 |
| Confectionery | 4.0 | 20.0 |
Data sourced from The Good Scents Company.[2]
Regulatory Status
This compound is listed as a flavoring substance by the European Union. Its safety has been evaluated by relevant authorities, and it is approved for use in food under specified conditions.
Experimental Protocols
1. Sensory Evaluation of this compound
Objective: To determine the sensory profile and difference threshold of this compound in a food matrix.
a) Quantitative Descriptive Analysis (QDA)
This method is used to identify and quantify the sensory attributes of this compound.
-
Panelists: A panel of 8-12 trained individuals is required. Panelists should be screened for their sensory acuity and trained to recognize and scale the intensity of various flavor attributes using reference standards.[3][4][5]
-
Sample Preparation: Prepare a stock solution of this compound in a neutral medium (e.g., 5% sucrose (B13894) solution). From this stock, create a series of dilutions at varying concentrations.
-
Procedure:
-
Panelists independently evaluate the samples presented in a randomized order.[3]
-
Each panelist rates the intensity of predefined sensory attributes (e.g., sweet, fruity, creamy, buttery, waxy) on a continuous line scale (e.g., 0-15 cm).[3][5]
-
The sessions are conducted in individual booths under controlled conditions to minimize distractions.[4]
-
Data is collected from each panelist and analyzed statistically to generate a sensory profile or "spider web" plot.[3]
-
b) Triangle Test for Difference Threshold
This test determines if a sensory difference exists between two samples.[6][7][8][9][10]
-
Panelists: A minimum of 24-30 panelists are typically used for this test.
-
Sample Preparation: Two sets of samples are prepared: a control (without this compound) and a test sample containing a specific concentration of the flavoring agent.
-
Procedure:
-
Each panelist is presented with three coded samples, two of which are identical (either both control or both test) and one is different.[6][8][9]
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) are randomized across the panelists.[6][8]
-
Panelists are asked to identify the "odd" or different sample.[8][10]
-
Palate cleansers (e.g., unsalted crackers and water) should be used between samples.[10]
-
The number of correct identifications is compared to the number expected by chance (one-third) using statistical tables to determine the level of significance.
-
2. Stability Assessment of this compound
Objective: To evaluate the stability of this compound in a food matrix under accelerated storage conditions.
Accelerated Shelf-Life Testing (ASLT)
This method uses elevated temperature and humidity to speed up degradation reactions.[11][12][13]
-
Materials: Environmental chamber, food matrix containing a known concentration of this compound, GC-MS for analysis.
-
Procedure:
-
Prepare samples of the food product containing this compound.
-
Store the samples in an environmental chamber at elevated temperatures (e.g., 35°C, 45°C, 55°C) and controlled humidity.[11][12]
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), withdraw samples for analysis.
-
Quantify the concentration of this compound in each sample using the GC-MS protocol described below.
-
Monitor for the appearance of degradation products and any changes in sensory properties (using sensory evaluation protocols).
-
The data can be used to model the degradation kinetics and predict the shelf-life at normal storage conditions.
-
3. Analytical Quantification of this compound
Objective: To accurately quantify the concentration of this compound in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS), HS-SPME autosampler.
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh a known amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.[14]
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[14]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[14]
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to achieve good separation (e.g., start at 40°C, ramp up to 250°C).
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.[14]
-
Visualizations
Signaling Pathways
The perception of flavor is a complex process involving both the sense of smell (olfaction) for aroma and the sense of taste (gustation).
Figure 1. Simplified Olfactory Signaling Pathway for Aroma Perception.
Figure 2. Generalized Gustatory Signaling Pathway for Sweet Taste.
Experimental Workflow
The evaluation of a flavoring agent like this compound follows a structured workflow from initial characterization to final application.
Figure 3. General Experimental Workflow for Flavoring Agent Evaluation.
References
- 1. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]
- 3. Quantitative Descriptive Analysis [sensorysociety.org]
- 4. affinitylabs.com.au [affinitylabs.com.au]
- 5. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 6. Measuring Flavor and Sensory Protocols [sensapure.com]
- 7. grownextgen.org [grownextgen.org]
- 8. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 9. Triangle Test [sensorysociety.org]
- 10. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 11. medallionlabs.com [medallionlabs.com]
- 12. eurofins.in [eurofins.in]
- 13. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
- 14. benchchem.com [benchchem.com]
Application of 4-Hydroxyhexan-3-one in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhexan-3-one, also known as propioin, is a versatile α-hydroxy ketone that serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a secondary alcohol and a ketone, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications, including its use in the formation of flavor and fragrance compounds, and as a precursor for heterocyclic systems. The information is intended to guide researchers and professionals in drug development and other areas of chemical synthesis in leveraging the synthetic potential of this molecule.
Dehydration to 4-Hexen-3-one (B1236432)
A primary application of this compound is its dehydration to form 4-hexen-3-one, an α,β-unsaturated ketone used as a flavoring agent.[1] This elimination reaction is typically acid-catalyzed and can be performed using various solid acid catalysts.[1][2]
Experimental Protocol: Catalytic Dehydration of this compound
Objective: To synthesize 4-hexen-3-one via the catalytic dehydration of this compound.
Materials:
-
This compound
-
Solid acid catalyst (e.g., heteropolyacid on alumina, WO₃/ZrO₂-SiO₂)[1][2]
-
Fixed-bed reactor system
-
Inert gas (e.g., Nitrogen)
-
Condensation and collection apparatus
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
The solid acid catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 200-400 °C) under a flow of inert gas.[1][2]
-
This compound is vaporized and passed through the catalyst bed at a defined liquid hourly space velocity (LHSV) of 0.5–15 h⁻¹.[1][2]
-
The gaseous product stream exiting the reactor is passed through a condenser to collect the liquid product, which consists of 4-hexen-3-one and water.
-
The organic layer is separated from the aqueous layer.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The crude 4-hexen-3-one is purified by fractional distillation.
Quantitative Data:
| Catalyst | Reaction Temperature (°C) | LHSV (h⁻¹) | Conversion of this compound (%) | Selectivity for 4-Hexen-3-one (%) | Reference |
| Heteropolyacid on Alumina | 280 | 10 | 100 | 94.1 | |
| WO₃/ZrO₂-SiO₂ | 200-450 | 0.5-15 | High | High |
Reaction Scheme:
Caption: Dehydration of this compound to 4-Hexen-3-one.
Oxidation to 3,4-Hexanedione (B1216349)
The secondary alcohol functionality of this compound can be oxidized to a ketone, yielding the α-diketone 3,4-hexanedione. This diketone is a useful intermediate for the synthesis of various heterocyclic compounds. Standard oxidation methods for secondary alcohols can be employed.
Experimental Protocol: Oxidation of this compound
Objective: To synthesize 3,4-hexanedione by the oxidation of this compound.
Materials:
-
This compound
-
Oxidizing agent (e.g., o-Iodoxybenzoic acid (IBX), Dess-Martin periodinane)
-
Solvent (e.g., Ethyl acetate, Dichloromethane)
-
Sodium bicarbonate (for DMP oxidation)
-
Silica (B1680970) gel for chromatography
Procedure (using IBX):
-
To a solution of this compound in ethyl acetate, add o-iodoxybenzoic acid (IBX) (3.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the reduced iodine species.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-hexanedione.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |
| o-Iodoxybenzoic acid (IBX) | Ethyl Acetate | 77 °C | >90 (estimated) | Analogous reaction[3] |
| Dess-Martin periodinane | Dichloromethane | Room Temp. | ~85 (estimated) | Analogous reaction[3] |
| Swern Oxidation | Dichloromethane | -78 °C | ~70-80 (estimated) | Analogous reaction[3] |
Reaction Scheme:
Caption: Oxidation of this compound to 3,4-Hexanedione.
Synthesis of Substituted Pyrazines
α-Hydroxy ketones are valuable precursors for the synthesis of substituted pyrazines, which are important components of many flavors and fragrances and are also found in various pharmaceuticals. The reaction typically involves the condensation of the α-hydroxy ketone with a diamine, often ammonia (B1221849) or its salts, followed by oxidation.
Experimental Protocol: Synthesis of 2,5-Diethyl-3-methylpyrazine (B149172)
Objective: To synthesize 2,5-diethyl-3-methylpyrazine from this compound.
Materials:
-
This compound
-
Ammonium (B1175870) hydroxide (B78521) or an ammonium salt (e.g., ammonium acetate)
-
Solvent (e.g., Ethanol, Water)
-
Oxidizing agent (optional, air oxidation is often sufficient)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add an excess of concentrated ammonium hydroxide.
-
Heat the mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours.
-
Monitor the reaction by GC-MS for the formation of the desired pyrazine (B50134).
-
After cooling, extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyrazine by column chromatography or distillation.
Quantitative Data:
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| This compound | Ammonium Hydroxide | 100-150 °C, sealed tube | 2,5-Diethyl-3-methylpyrazine | Moderate to Good (estimated) | Analogous reaction[4] |
Reaction Workflow:
Caption: Synthesis of 2,5-Diethyl-3-methylpyrazine.
Synthesis of Substituted Furans
While not a direct conversion, this compound can be envisioned as a precursor for substituted furans. A plausible route involves an initial aldol-type reaction to introduce a suitable functionality, followed by cyclization and dehydration.
Experimental Protocol: Plausible Synthesis of a Substituted Furan (B31954)
Objective: To outline a plausible synthetic route to a substituted furan from this compound.
Materials:
-
This compound
-
A suitable aldehyde or ketone for an initial aldol (B89426) reaction
-
Acid or base catalyst
-
Dehydrating agent
Procedure (Hypothetical):
-
Perform an aldol condensation of this compound with a suitable carbonyl compound (e.g., glyoxal) to form a γ-hydroxy-α,β-unsaturated ketone intermediate after dehydration.
-
Isolate the intermediate.
-
Subject the γ-hydroxy-α,β-unsaturated ketone to acid-catalyzed cyclization and dehydration to form the furan ring.
-
Purify the final furan product using standard techniques.
Quantitative Data: Data for this specific transformation is not readily available and would require experimental determination.
Logical Relationship Diagram:
Caption: Plausible route to substituted furans.
Reduction to 3,4-Hexanediol (B1617544)
The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 3,4-hexanediol. The stereochemical outcome of this reduction can potentially be controlled through the choice of reducing agent and reaction conditions, making it a useful transformation for accessing chiral diols.
Experimental Protocol: Reduction of this compound
Objective: To synthesize 3,4-hexanediol by the reduction of this compound.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄))
-
Solvent (e.g., Methanol (B129727), Ethanol)
-
Dilute acid for workup (e.g., 1M HCl)
Procedure:
-
Dissolve this compound in methanol at 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of dilute HCl at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude 3,4-hexanediol.
-
Purify the diol by column chromatography or distillation.
Quantitative Data:
| Reducing Agent | Solvent | Temperature | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| NaBH₄ | Methanol | 0 °C to RT | Diastereomeric mixture (ratio depends on substrate and conditions) | High (estimated) | General knowledge |
Reaction Scheme:
Caption: Reduction of this compound to 3,4-Hexanediol.
Aldol Condensation
As a ketone with α-hydrogens, this compound can participate in aldol condensation reactions, both as an enolate donor and an acceptor. This allows for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.
Experimental Protocol: Aldol Condensation with Benzaldehyde (B42025)
Objective: To perform a base-catalyzed aldol condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Base catalyst (e.g., Sodium hydroxide)
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Dissolve this compound and benzaldehyde in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring for several hours or until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the aldol adduct and/or the dehydrated enone.
Quantitative Data: Data for this specific reaction is not readily available and would require experimental determination. Yields for aldol condensations are highly variable depending on the substrates and reaction conditions.
Reaction Workflow:
Caption: Aldol condensation of this compound.
Conclusion
This compound is a versatile and valuable starting material in organic synthesis. Its ability to undergo a variety of transformations, including dehydration, oxidation, reduction, and carbon-carbon bond-forming reactions, makes it a useful precursor for the synthesis of flavor and fragrance compounds, heterocyclic systems, and potentially more complex molecules relevant to the pharmaceutical industry. The protocols and data presented herein provide a foundation for further exploration and application of this readily accessible α-hydroxy ketone.
References
- 1. New Synthesis of Serricornin, the Female Sex Pheromone of the Cigarette Beetle [agris.fao.org]
- 2. 3,4-Hexanedione [webbook.nist.gov]
- 3. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Diethyl-3-methylpyrazine | C9H14N2 | CID 36225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Dehydration of 4-Hydroxyhexan-3-one to 4-Hexen-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-hexen-3-one (B1236432) via the catalytic dehydration of 4-hydroxyhexan-3-one (B1171865). This reaction is a key transformation for producing α,β-unsaturated ketones, which are valuable intermediates in organic synthesis and possess notable biological activities. Protocols for various heterogeneous acid catalysts, including supported metal oxides and heteropolyacids, are presented. Additionally, the biological relevance of α,β-unsaturated ketones is discussed, with a focus on their mechanism of action as Michael acceptors, particularly in the context of enzyme inhibition.
Introduction
4-Hexen-3-one is an α,β-unsaturated ketone characterized by a conjugated system that imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.[1][2] Its synthesis is often achieved through the dehydration of this compound, an aldol (B89426) adduct. This elimination of water is typically catalyzed by acids.[1] The use of solid acid catalysts in a continuous flow system is an industrially relevant and efficient method for this transformation, offering advantages in terms of catalyst separation and recycling.[1][2]
The α,β-unsaturated ketone moiety is a Michael acceptor, susceptible to nucleophilic attack by biological macromolecules. This reactivity is the basis for the observed biological activities of many compounds containing this functional group, including antimicrobial and enzyme inhibitory effects.[1] For instance, they are known to inhibit urease by covalently modifying cysteine residues in the enzyme's active site.[1][3][4]
Data Presentation: Comparison of Catalytic Systems
The selection of a catalyst is critical for the efficient dehydration of this compound. The following tables summarize quantitative data for different heterogeneous catalytic systems.
Table 1: Supported Metal Oxide Catalysts
| Catalyst | Molar Ratio (W or Mo:Zr:Si) | Reaction Temperature (°C) | Liquid Hourly Space Velocity (LHSV) (h⁻¹) | Conversion (%) | Selectivity to 4-Hexen-3-one (%) |
| WO₃/ZrO₂-SiO₂ | (0.05–0.3):1:(5–50) | 200–450 | 0.5–15 | Up to 99.1 | >95 |
| MoO₃/ZrO₂-SiO₂ | (0.05–0.3):1:(5–50) | 200–450 | 0.5–15 | High | >95 |
Data sourced from patent literature and technical guides.[2][5]
Table 2: Heteropolyacid on Alumina Catalyst
| Catalyst | Catalyst Composition (by weight) | Reaction Temperature (°C) | Weight Hourly Space Velocity (WHSV) (h⁻¹) | Conversion (%) | Selectivity to 4-Hexen-3-one (%) |
| H₃PMo₁₂O₄₀/Al₂O₃ | 0.5-30 parts H₃PMo₁₂O₄₀, 70-99.5 parts Al₂O₃ | 280 | 10 | 100 | 94.1 |
Data sourced from patent literature.[6]
Experimental Protocols
The following are detailed protocols for the catalytic dehydration of this compound using different solid acid catalysts in a fixed-bed reactor system.
Protocol 1: Dehydration using WO₃/ZrO₂-SiO₂ Catalyst
1. Materials:
-
This compound (reactant)
-
WO₃/ZrO₂-SiO₂ catalyst[2]
-
Inert gas (e.g., Nitrogen)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
2. Equipment:
-
Fixed-bed reactor system with temperature and flow control
-
High-performance liquid chromatography (HPLC) pump
-
Vaporizer
-
Condenser and collection vessel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for analysis[3]
3. Procedure:
-
Catalyst Packing: The fixed-bed reactor is packed with the WO₃/ZrO₂-SiO₂ catalyst.[2]
-
System Purge: The reactor system is purged with an inert gas, such as nitrogen, to remove air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 300-400 °C).[5]
-
Reactant Feed: this compound is fed into a vaporizer and then introduced into the reactor at a controlled liquid hourly space velocity (LHSV) between 0.5 and 15 h⁻¹.[1][2]
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser, and the condensed liquid, containing 4-hexen-3-one and water, is collected.[2][3]
-
Work-up and Purification: The collected organic layer is separated from the aqueous layer. The aqueous layer may be extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-hexen-3-one.[2][3]
-
Characterization: The identity and purity of the product are confirmed using GC-MS and NMR spectroscopy.[3]
Protocol 2: Dehydration using Heteropolyacid on Alumina Catalyst
1. Materials:
-
This compound (reactant)
-
H₃PMo₁₂O₄₀/Al₂O₃ catalyst (e.g., 1-20 parts H₃PMo₁₂O₄₀ per 80-99 parts Al₂O₃ by weight)[6]
-
Inert gas (e.g., Nitrogen)
-
Organic solvent for extraction
-
Drying agent
2. Equipment:
-
Same as in Protocol 1.
3. Procedure:
-
Catalyst Packing: The fixed-bed reactor is packed with the H₃PMo₁₂O₄₀/Al₂O₃ catalyst.
-
System Purge: The reactor system is purged with nitrogen.
-
Heating: The reactor is heated to 280 °C.[6]
-
Reactant Feed: this compound is fed into the reactor at a weight hourly space velocity (WHSV) of 10 h⁻¹.[6]
-
Product Collection: The product stream is condensed and collected.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
-
Characterization: The product is characterized by GC-MS and NMR to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for catalytic dehydration.
Logical Relationship: Mechanism of Urease Inhibition
Caption: Urease inhibition by an α,β-unsaturated ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Urease inhibitory activity of simple alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]
- 6. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]
Application Notes and Protocol for the ¹H and ¹³C NMR Analysis of 4-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhexan-3-one is a secondary alpha-hydroxy ketone that serves as a valuable building block in organic synthesis and is of interest in various fields, including flavor chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound.
Principle of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms within a molecule.
In ¹H NMR, the integration of the signal is proportional to the number of protons giving rise to the signal. Furthermore, spin-spin coupling between neighboring protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of atoms. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak, providing a count of the non-equivalent carbons in the molecule.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing a solution of this compound for NMR analysis.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent signals can often be used for calibration)
-
NMR tube (5 mm) and cap
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] If an internal standard is desired, a solution of the deuterated solvent containing TMS can be used.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.[2] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[2] Avoid transferring any solid particles. If necessary, the solution can be filtered through a small plug of glass wool in the pipette.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Suggested Value |
| Spectrometer Frequency | 400 or 500 MHz |
| Pulse Program | Standard one-pulse (zg30 or similar) |
| Spectral Width | -2 to 12 ppm |
| Number of Scans | 8-16 |
| Relaxation Delay (d1) | 1-5 s |
| Acquisition Time | 2-4 s |
| Temperature | 298 K (25 °C) |
¹³C NMR Acquisition Parameters:
| Parameter | Suggested Value |
| Spectrometer Frequency | 100 or 125 MHz |
| Pulse Program | Proton-decoupled one-pulse (zgpg30 or similar) |
| Spectral Width | 0 to 220 ppm |
| Number of Scans | 128-1024 (or more, depending on concentration) |
| Relaxation Delay (d1) | 2 s |
| Acquisition Time | 1-2 s |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibration: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For ¹³C NMR in CDCl₃, the solvent triplet at 77.16 ppm is used. If TMS was added, its signal is set to 0 ppm for both ¹H and ¹³C spectra.
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, determine the multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) for each multiplet.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Note: This data is based on computational predictions and may differ slightly from experimental values.
Structure of this compound:
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | ~ 1.05 | Triplet | 3H | ~ 7.4 |
| 2 | ~ 2.50 | Quartet | 2H | ~ 7.4 |
| OH | Variable | Singlet (broad) | 1H | - |
| 4 | ~ 4.20 | Triplet | 1H | ~ 6.8 |
| 5 | ~ 1.60 | Sextet | 2H | ~ 7.2 |
| 6 | ~ 0.95 | Triplet | 3H | ~ 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | ~ 8.0 |
| 2 | ~ 36.0 |
| 3 | ~ 212.0 |
| 4 | ~ 75.0 |
| 5 | ~ 28.0 |
| 6 | ~ 10.0 |
Spectral Interpretation
-
¹H NMR Spectrum: The ¹H NMR spectrum is expected to show six distinct signals. The two methyl groups (positions 1 and 6) will appear as triplets upfield, coupled to their adjacent methylene (B1212753) groups. The methylene group at position 2, being adjacent to the carbonyl group, will be deshielded and appear as a quartet. The methylene group at position 5 will appear as a more complex multiplet (sextet) due to coupling with both the methine and methyl protons. The methine proton at position 4, attached to the hydroxyl-bearing carbon, will be significantly deshielded and appear as a triplet. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon (position 3) will be the most deshielded, appearing far downfield. The carbon bearing the hydroxyl group (position 4) will also be significantly deshielded. The remaining aliphatic carbons will appear in the upfield region of the spectrum.
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for NMR analysis.
The logical relationship for the structural elucidation of this compound using NMR is based on the correlation of the observed spectral data with the known molecular structure.
Caption: Logical relationship in NMR structural analysis.
References
Application Notes and Protocols for the Derivatization of 4-Hydroxyhexan-3-one for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhexan-3-one (B1171865) is a bifunctional molecule containing both a hydroxyl and a ketone group. These polar functional groups impart relatively low volatility and can lead to poor chromatographic peak shape and thermal instability, posing challenges for its accurate quantification by gas chromatography (GC). Derivatization is a crucial sample preparation step to overcome these analytical hurdles by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties. This document provides detailed application notes and protocols for the derivatization of this compound for analytical applications, primarily focusing on GC-Mass Spectrometry (GC-MS).
Derivatization Strategies
The presence of both a hydroxyl (-OH) and a keto (C=O) group in this compound allows for several derivatization strategies. The choice of method depends on the analytical requirements, such as desired sensitivity, selectivity, and the need to avoid the formation of multiple derivatives.
-
Silylation: This method targets the active hydrogen of the hydroxyl group, replacing it with a trimethylsilyl (B98337) (TMS) group. This significantly increases the volatility and thermal stability of the molecule.
-
Oximation: This reaction specifically targets the ketone group, converting it to an oxime. This is particularly useful for preventing enolization and the formation of tautomers, which can lead to multiple chromatographic peaks for a single analyte.
-
Two-Step Methoximation and Silylation: This comprehensive approach first protects the ketone group by converting it into a methoxime, followed by the silylation of the hydroxyl group. This method is widely used in metabolomics as it typically produces a single, stable derivative for each analyte, simplifying chromatographic analysis and improving quantification accuracy.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected analytical figures of merit for the derivatization of α-hydroxy ketones, which are analogous to this compound. It is important to note that these values should be optimized for the specific analytical setup and sample matrix.
| Derivatization Method | Reagents | Temperature (°C) | Time (min) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Silylation | BSTFA + 1% TMCS in Pyridine (B92270)/Acetonitrile (B52724) | 60 - 80 | 30 - 60 | 1 - 10 ng/mL | 5 - 25 ng/mL |
| Oximation | PFBHA·HCl in Water | 60 - 90 | 60 - 120 | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL |
| Methoximation-Silylation | 1. Methoxyamine·HCl in Pyridine2. MSTFA or BSTFA + 1% TMCS | 1. 30 - 602. 60 - 80 | 1. 60 - 902. 30 - 60 | 0.5 - 10 ng/mL | 2 - 20 ng/mL |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; PFBHA·HCl: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.
Experimental Protocols
Protocol 1: Silylation of the Hydroxyl Group
This protocol describes the derivatization of the hydroxyl group of this compound to form a trimethylsilyl (TMS) ether, increasing its volatility for GC analysis.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer a known amount of the sample or standard solution into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will react with the silylating reagent.
-
Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to the dried residue and vortex briefly to dissolve.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 45 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Oximation of the Ketone Group
This protocol targets the ketone group of this compound, forming a pentafluorobenzyl oxime (PFBO) derivative. This method is highly sensitive, especially when using an electron capture detector (ECD), and provides excellent mass spectral fragmentation patterns.
Materials:
-
This compound standard or aqueous sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
Reagent-grade water
-
Hexane (B92381) or Dichloromethane (DCM) for extraction
-
0.1 M Sulfuric acid
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA·HCl in reagent-grade water.
-
Sample Preparation: Place 1 mL of the aqueous sample or standard solution into a reaction vial.
-
Derivatization: Add 100 µL of the PFBHA·HCl solution to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.
-
Quenching and Extraction: Cool the vial to room temperature. Add 50 µL of 0.1 M sulfuric acid to quench the reaction. Extract the derivative by adding 1 mL of hexane or DCM, vortexing for 1 minute, and allowing the layers to separate.
-
Sample Collection: Carefully transfer the organic (upper or lower, depending on the solvent) layer to a clean vial for analysis. A second extraction can be performed to improve recovery.
-
Analysis: The extracted sample is ready for GC-MS analysis.
Protocol 3: Two-Step Methoximation and Silylation
This is the most comprehensive method, derivatizing both the ketone and hydroxyl groups to provide a single, stable derivative, which is ideal for quantitative analysis.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS
-
Reaction vials with PTFE-lined caps
-
Heating block or oven with shaking capability
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Evaporate the sample to complete dryness in a reaction vial under a gentle stream of nitrogen.
-
Methoximation:
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of this solution to the dried sample.
-
Cap the vial tightly, vortex thoroughly, and incubate at 60°C for 60 minutes with occasional shaking.
-
-
Silylation:
-
After the methoximation step, cool the vial to room temperature.
-
Add 100 µL of MSTFA (or BSTFA + 1% TMCS) to the same vial.
-
Cap the vial tightly, vortex, and incubate at 70°C for 30 minutes.
-
-
Cooling and Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Visualizations
Caption: General experimental workflow for derivatization and analysis.
Caption: Reaction pathway for two-step derivatization.
Concluding Remarks
The derivatization of this compound is essential for its reliable and sensitive analysis by GC-MS. The choice of the derivatization strategy should be guided by the specific analytical goals. For general screening, a simple silylation might be sufficient. For high sensitivity, oximation with PFBHA is a powerful option. For robust and accurate quantification, the two-step methoximation-silylation protocol is highly recommended as it minimizes the formation of multiple derivatives and provides stable products. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary depending on the sample matrix and instrumentation used.
Application Notes and Protocols for 4-Hydroxyhexan-3-one as a Standard in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, relies on accurate and precise quantification of metabolites. The use of internal and external standards is crucial for data normalization, quality control, and achieving reliable quantitative results. This document provides detailed application notes and protocols for the proposed use of 4-Hydroxyhexan-3-one as a standard in metabolomics research.
This compound (CAS: 4984-85-4) is a six-carbon alpha-hydroxy ketone.[1] Its chemical properties, including moderate polarity and the presence of both a hydroxyl and a ketone functional group, make it a potential candidate for a non-endogenous standard in certain metabolomics applications, particularly for the analysis of small polar metabolites. As it is a known metabolite in Saccharomyces cerevisiae, its use as an internal standard should be carefully considered in studies involving this organism.[1]
Disclaimer: The following application notes and protocols are proposed based on the chemical properties of this compound and general principles of metabolomics. To date, there is limited published evidence of its widespread use as a standard in the field. Therefore, thorough validation is required before its implementation in routine analysis.
Physicochemical and Spectrometric Data
A summary of the key properties of this compound is provided below. This information is essential for method development and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C6H12O2 | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| CAS Number | 4984-85-4 | [2] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 167 °C at 760 mmHg | [3] |
| Solubility | Soluble in alcohol. Estimated water solubility: 99.5 g/L at 25 °C. | [3] |
| logP (o/w) | 0.720 (estimated) | [3] |
| Kovats Retention Index | 846 (semi-standard non-polar) | [1] |
| Spectrometric Data | Key Features | Reference |
| Mass Spectrometry (GC-MS, EI) | Major fragments (m/z): 59, 31, 57, 29, 41 | [1] |
| ¹H NMR | Spectral data available | |
| ¹³C NMR | Spectral data available | |
| FTIR | Spectral data available | [1] |
Experimental Protocols
The following are proposed protocols for the use of this compound as a standard in LC-MS and GC-MS based metabolomics.
Protocol 1: Use of this compound as an Internal Standard for LC-MS Analysis of Polar Metabolites
This protocol describes a hypothetical workflow for using this compound as an internal standard (IS) to quantify polar metabolites in a biological matrix (e.g., plasma).
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727). Store at -20°C.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be used to spike samples.
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold methanol containing the 10 µg/mL this compound internal standard.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
3. LC-MS Analysis:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2-5 µL
-
MS Detection: Use a high-resolution mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Acquisition: Acquire data in full scan mode. For targeted quantification, develop a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for the analytes of interest and this compound.
4. Data Processing:
-
Process the raw data using appropriate software to detect and integrate peaks for both the target metabolites and the internal standard (this compound).
-
Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of the target analytes and a constant concentration of the internal standard.
-
Quantify the concentration of the target metabolites in the biological samples by interpolating their response ratios on the calibration curve.
Protocol 2: Use of this compound as an Internal Standard for GC-MS Analysis of Volatile and Semi-Volatile Metabolites
This protocol outlines a hypothetical workflow for using this compound as an internal standard for the analysis of metabolites amenable to gas chromatography, such as short-chain fatty acids or other small carbonyl compounds. Derivatization is often necessary for polar compounds to increase their volatility for GC-MS analysis.[4]
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Prepare as described in Protocol 1.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare as described in Protocol 1.
2. Sample Preparation and Derivatization (Methoximation and Silylation): [4]
-
To a glass vial, add 50 µL of the biological sample (e.g., urine or plasma extract).
-
Add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Cap the vial tightly and incubate at 60°C for 45 minutes. This step derivatizes the ketone group.
-
Silylation: Cool the vial to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap and incubate at 70°C for 30 minutes. This step derivatizes the hydroxyl group.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: A non-polar or semi-polar column (e.g., DB-5ms) is typically used for metabolomics.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-600).
4. Data Processing:
-
Process the chromatograms to identify and integrate the peaks corresponding to the derivatized target analytes and the derivatized internal standard.
-
Use the same quantification strategy as described in Protocol 1 (response ratios and calibration curves).
Visualizations
Caption: LC-MS workflow using this compound as an internal standard.
Caption: GC-MS workflow with derivatization using this compound IS.
Caption: Logical considerations for using this compound as a standard.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxyhexan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound are the Acyloin condensation of ethyl propionate (B1217596) and the Aldol condensation between propanal and a propionaldehyde (B47417) equivalent. Another significant method involves the catalytic dehydration of 4-hydroxy-3-hexanone to produce 4-hexen-3-one, which can then be hydrated.[1][2][3]
Q2: I am experiencing low yields in my Acyloin condensation. What are the likely causes and how can I improve it?
A2: Low yields in Acyloin condensation can stem from several factors. The reaction is highly sensitive to oxygen and protic solvents, which can interfere with the sodium-mediated coupling.[4] Using a high-boiling aprotic solvent like toluene (B28343) and ensuring an inert atmosphere are crucial. The purity of the sodium can also impact the yield; surprisingly, highly pure sodium may result in lower yields, as potassium impurities are thought to catalyze the reaction.[4] To improve yields, consider using a trapping agent like trimethylsilyl (B98337) chloride, which converts the intermediate enediolate to a more stable disilyl diether that can be hydrolyzed in a separate step.[4][5]
Q3: My Aldol condensation is producing a complex mixture of byproducts. How can I increase the selectivity for this compound?
A3: The formation of a complex product mixture in Aldol condensations is often due to side reactions like self-condensation of the starting aldehydes or multiple condensation events. To enhance selectivity, carefully control the reaction temperature and the rate of addition of reactants. Using a less hindered base or a catalytic amount of a specific aldolase (B8822740) enzyme can also improve selectivity. Monitoring the reaction progress closely with techniques like TLC or GC can help determine the optimal reaction time to maximize the desired product and minimize byproduct formation.[3]
Q4: What are the key parameters to control during the catalytic dehydration of 4-hydroxy-3-hexanone to 4-hexen-3-one?
A4: The critical parameters for this dehydration reaction are temperature, catalyst choice, and liquid hourly space velocity (LHSV). The reaction temperature typically ranges from 200 to 450°C.[6][7] Common catalysts include solid acids like tungsten oxide on zirconia-silica (WO₃/ZrO₂-SiO₂) or heteropoly acids on alumina.[2][6][7] The LHSV, which is the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed, should be optimized; a low LHSV might lead to over-reaction and byproduct formation, while a high LHSV can result in low conversion.[2][3]
Q5: How can I effectively purify the crude this compound?
A5: Purification of this compound typically involves fractional distillation under reduced pressure.[3] An initial aqueous work-up is recommended to remove water-soluble impurities. This involves washing the organic layer with water, followed by a brine wash to help break any emulsions and remove residual water.[8] The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.[8] If isomers are present, flash column chromatography on silica (B1680970) gel can be an effective separation method.[8]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate reaction time or temperature. | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. If the reaction is endothermic, consider a moderate increase in temperature. |
| Poor quality of reagents. | Use freshly distilled or high-purity starting materials and solvents. Ensure reagents have not degraded during storage. | |
| Inactive catalyst. | For catalytic reactions, ensure the catalyst is properly activated and handled under appropriate conditions to prevent deactivation.[3] | |
| Formation of multiple products | Side reactions are dominating. | Adjust reaction conditions to favor the desired product. This may involve changing the solvent, temperature, or catalyst. In Aldol reactions, control the rate of addition of the electrophile. |
| Product degradation. | This compound can be unstable under harsh acidic or basic conditions. Neutralize the reaction mixture promptly during work-up. Consider using a milder catalyst or reaction conditions. | |
| Loss of product during work-up | Inefficient extraction. | Ensure the correct solvent is used for extraction and perform multiple extractions to maximize recovery. |
| Emulsion formation. | A brine wash can help to break up emulsions formed during aqueous work-up.[8] |
Side Product Formation
| Side Product | Probable Cause | Mitigation Strategy |
| Self-condensation products in Aldol reaction | Reaction conditions favoring self-condensation over cross-condensation. | Slowly add one aldehyde to the other (or to the base) to maintain a low concentration of the added aldehyde. Use a pre-formed enolate if possible. |
| Dehydration product (4-Hexen-3-one) | High reaction temperature or prolonged exposure to acid/base. | Maintain a lower reaction temperature and neutralize the reaction mixture as soon as the desired conversion is reached. |
| Over-oxidation or reduction products | Presence of oxidizing or reducing agents as impurities. | Use purified reagents and solvents. Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. |
| Isomers of 4-Hexen-3-one in dehydration | Catalyst and reaction conditions promoting isomerization. | The choice of catalyst and reaction temperature can be tuned to improve selectivity for the desired isomer.[3] |
Experimental Protocols
Acyloin Condensation of Ethyl Propionate
Objective: To synthesize this compound via Acyloin condensation.
Materials:
-
Ethyl propionate
-
Sodium metal (as a dispersion or freshly cut pieces)
-
Anhydrous toluene
-
Trimethylsilyl chloride (TMSCl)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous toluene to the flask, followed by the sodium metal.
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
In the dropping funnel, prepare a mixture of ethyl propionate and trimethylsilyl chloride in anhydrous toluene.
-
Add the ethyl propionate/TMSCl mixture dropwise to the refluxing sodium dispersion over a period of 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium with a small amount of isopropanol (B130326) or ethanol.
-
Hydrolyze the silyl (B83357) enol ether by adding aqueous HCl and stirring vigorously.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Acyloin Condensation Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 5. Acyloin Condensation [organic-chemistry.org]
- 6. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]
- 7. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Hydroxyhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Hydroxyhexan-3-one.
Part 1: Troubleshooting Guides
Troubleshooting Purification by Distillation
This compound is susceptible to degradation at elevated temperatures. Therefore, vacuum distillation is the recommended method for its purification.[1]
Problem: Product is discolored (yellow/brown) after distillation.
-
Possible Cause: Thermal degradation of the this compound. The presence of both a hydroxyl and a ketone group can make the molecule susceptible to decomposition, potentially through dehydration or other side reactions at high temperatures.
-
Solution:
-
Reduce the distillation temperature: This can be achieved by lowering the pressure (increasing the vacuum). A high-quality vacuum pump is essential.
-
Minimize residence time at high temperature: Use a short-path distillation apparatus if available. Ensure the heating mantle is set to a temperature only slightly higher than the boiling point of the compound at the given pressure.
-
Ensure even heating: Use a well-fitting heating mantle and a stir bar to prevent localized overheating.
-
Problem: Poor recovery of the product.
-
Possible Cause:
-
System leaks: A leak in the distillation setup will prevent the system from reaching the desired low pressure, leading to a higher required distillation temperature and potential product loss through degradation.
-
Incomplete condensation: If the condenser is not efficient enough, some of the product vapor may be lost to the vacuum pump.
-
Hold-up in the distillation apparatus: The design of the distillation setup may lead to a significant amount of product wetting the surfaces and not being collected.
-
-
Solution:
-
Check for leaks: Ensure all joints are properly sealed with a suitable vacuum grease.
-
Improve condensation: Use a condenser with a larger surface area or a colder coolant.
-
Optimize apparatus: Use a smaller distillation flask to minimize the surface area. Insulating the distillation head can also help to ensure the vapor reaches the condenser.
-
Problem: Product is still impure after distillation (as determined by GC-MS).
-
Possible Cause:
-
Co-distillation of impurities: Some impurities may have boiling points close to that of this compound at the distillation pressure.
-
Azeotrope formation: The product may form an azeotrope with one or more impurities, making separation by distillation difficult.
-
-
Solution:
-
Fractional distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency.
-
Alternative purification method: If co-distillation is a significant issue, a different purification technique such as column chromatography may be necessary.
-
Troubleshooting Purification by Column Chromatography
Problem: The compound is not moving from the origin on the silica (B1680970) gel column.
-
Possible Cause: The solvent system is not polar enough to elute the highly polar this compound from the polar silica gel stationary phase.
-
Solution:
-
Increase solvent polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).
-
Change to a more polar solvent system: Consider using a solvent system with a stronger eluting power, such as dichloromethane (B109758)/methanol.
-
Problem: The compound elutes too quickly with the solvent front.
-
Possible Cause: The solvent system is too polar.
-
Solution:
-
Decrease solvent polarity: Reduce the proportion of the more polar solvent in your eluent.
-
Problem: "Streaking" of the compound on the column, leading to poor separation.
-
Possible Cause:
-
Sample overload: Too much sample has been loaded onto the column.
-
Poor solubility in the mobile phase: The compound may be precipitating on the column.
-
Strong interaction with the stationary phase: The polar nature of the compound can lead to strong, non-ideal interactions with the silica gel.
-
-
Solution:
-
Reduce the amount of sample loaded: Use a larger column or less sample.
-
Ensure solubility: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.
-
Modify the mobile phase: Adding a small amount of a more polar solvent or a modifier (like a trace of acetic acid) can sometimes improve peak shape.
-
Problem: The collected fractions are still impure.
-
Possible Cause:
-
Poor separation: The chosen solvent system may not be optimal for separating the target compound from its impurities.
-
Column overloading: As mentioned above, this can lead to broad peaks that overlap.
-
Improperly packed column: Channels or cracks in the silica gel bed can lead to poor separation.
-
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC): Before running a column, identify a solvent system that gives good separation of your target compound and impurities on a TLC plate (aim for an Rf value of 0.2-0.4 for the target compound).
-
Ensure proper column packing: Pack the column carefully to create a homogenous and stable stationary phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: this compound is often synthesized via the self-aldol condensation of propanal.[2] Therefore, common impurities may include:
-
Unreacted propanal: Due to incomplete reaction.
-
Aldol condensation side products: This can include the dehydrated product (2-methyl-2-pentenal) and higher-order condensation products.[3]
-
Acetals: Such as 2,4,6-triethyl-1,3,5-trioxane, formed from the acid-catalyzed reaction of propanal with itself or with the hydroxyl group of the product.[3]
Q2: What is the best method to purify this compound?
A2: The most suitable purification method depends on the nature and quantity of the impurities.
-
Vacuum Distillation: This is a good first-line method for removing non-volatile impurities and unreacted starting materials. Due to the heat sensitivity of the compound, it is crucial to perform the distillation under reduced pressure.[1]
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be effective for separating polar impurities.
Q3: How can I assess the purity of this compound?
A3: The purity of this compound can be effectively determined by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for both separating volatile compounds and identifying them based on their mass spectra.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ketone (C=O) and hydroxyl (O-H) functional groups.
Q4: Is this compound stable to heat?
A4: this compound is considered to be heat-sensitive. At elevated temperatures, it can undergo dehydration to form 4-hexen-3-one. Therefore, prolonged heating at high temperatures should be avoided during purification.[6]
Q5: What are the key physical properties of this compound relevant to its purification?
A5: The following physical properties are important to consider:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless clear liquid (est) | [7] |
| Boiling Point (at 760 mmHg) | 167.0 °C | [7] |
| Boiling Point (at 15.2 mmHg) | 63-65 °C (336-338 K) | [8] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [7] |
Part 3: Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing non-volatile impurities and lower-boiling starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump
-
Cold trap (optional but recommended)
-
Thermometer
-
Vacuum grease
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Turn on the cooling water to the condenser.
-
Start the magnetic stirrer.
-
Slowly turn on the vacuum pump and allow the pressure to stabilize.
-
Once a stable vacuum is achieved (e.g., ~15 mmHg), begin to gently heat the distillation flask with the heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent or unreacted propanal) in a separate receiving flask.
-
As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at the expected boiling point for the measured pressure (e.g., ~63-65 °C at 15.2 mmHg).[8]
-
Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from polar impurities that could not be removed by distillation.
Materials:
-
Crude or distilled this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Hexane
-
Ethyl acetate
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute the this compound. The optimal solvent system should be determined by TLC beforehand.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the purified this compound and identify any remaining impurities.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injector Temperature: 250 °C
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-300
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the data according to the specified conditions.
-
Analyze the resulting chromatogram to determine the retention time and relative peak area of the product.
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound and the mass spectra of any impurity peaks to aid in their identification.
Part 4: Visualizations
Caption: Troubleshooting workflow for distillation issues.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]
- 8. 4-Hydroxy-3-hexanone [webbook.nist.gov]
Optimizing reaction conditions for the synthesis of 4-Hydroxyhexan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyhexan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound, also known as propioin, is through the self-aldol condensation of propionaldehyde (B47417).[1][2] This reaction involves the dimerization of two molecules of propionaldehyde in the presence of a base or acid catalyst to form the desired β-hydroxy ketone.[3][4]
Q2: What are the key reaction parameters to control during the synthesis?
A2: Optimal yield and purity are achieved by carefully controlling the reaction temperature, catalyst type and concentration, and reaction time. The dehydration of the aldol (B89426) addition product to the α,β-unsaturated ketone is favored by higher temperatures.[5] Therefore, maintaining a suitable temperature is crucial to isolate this compound.
Q3: What are the potential side reactions and byproducts?
A3: The primary side reaction is the dehydration of this compound to form 4-hexen-3-one.[5] Additionally, self-condensation of propionaldehyde can lead to the formation of 2-methyl-2-pentenal (B83557).[5][6] Other potential byproducts can arise from further reactions of the desired product or starting material.[5]
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through fractional distillation under reduced pressure.[5] For removal of colored impurities or isomers, column chromatography on silica (B1680970) gel may be an effective method.[7] An initial aqueous work-up can be performed to remove water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reaction equilibrium not favoring the product: The aldol addition is a reversible reaction. | - Use a higher concentration of the catalyst. - Remove the product from the reaction mixture as it is formed, if feasible. |
| Formation of dehydration product (4-hexen-3-one): The reaction temperature is too high, or a strong base is used, promoting elimination of water.[5] | - Lower the reaction temperature. - Use a milder base catalyst, such as a weak anion-exchange resin instead of a strong base like sodium hydroxide.[6] | |
| Self-condensation of propionaldehyde to other byproducts: Unoptimized reaction conditions can favor alternative reaction pathways.[5] | - Adjust the catalyst and temperature to improve selectivity. The use of heterogeneous basic catalysts can minimize the formation of side products.[4] | |
| Presence of significant amounts of 2-methyl-2-pentenal | Dehydration of the aldol adduct followed by isomerization: This is a common side product in the self-condensation of propionaldehyde.[5][6] | - Optimize reaction conditions to favor the formation of the aldol addition product over the condensation product. This can be achieved by using lower temperatures and shorter reaction times. |
| Difficulty in Purifying the Product | Formation of a complex mixture of products: The presence of multiple aldol products and byproducts can complicate purification.[5] | - Employ fractional distillation under reduced pressure for separation based on boiling points.[5] - For challenging separations, consider flash column chromatography.[7] |
| Product is a yellow oil | Presence of conjugated impurities: The yellow color can indicate the presence of α,β-unsaturated ketones or other conjugated systems.[7] | - Purify the product using a short plug of silica gel or by performing careful column chromatography.[7] |
Experimental Protocols
Synthesis of this compound via Aldol Condensation
This protocol is a generalized procedure based on the principles of aldol condensation.[3][8]
Materials:
-
Propionaldehyde
-
Base catalyst (e.g., 10% aqueous Potassium Hydroxide (KOH) solution or anion-exchange resin)[3][6]
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool propionaldehyde to 0-5 °C in an ice bath.
-
Slowly add the base catalyst dropwise to the stirred propionaldehyde, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at a low temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, neutralize the reaction mixture with a dilute acid (if a soluble base was used).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.[5]
Data Presentation
Table 1: Comparison of Catalysts for Aldol Condensation of Propionaldehyde
| Catalyst | Reaction Time | Temperature (°C) | Propanal Conversion (%) | Selectivity to 2-methyl-2-pentenal (%) | Reference |
| Strong Anion-Exchange Resin | 1 h | 35 | 97 | 95 | [6] |
| Weak Anion-Exchange Resin | 24 h | 35 | 89.9 | Lower | [6] |
Note: Data for selectivity to this compound was not explicitly available and the table shows selectivity to a common byproduct.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 羟醛缩合反应 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Stability issues of 4-Hydroxyhexan-3-one in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxyhexan-3-one in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, a β-hydroxy ketone, is susceptible to several degradation pathways in solution. The primary concerns include dehydration, rearrangement reactions, and oxidation. These reactions can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the degradation of this compound. Under these conditions, the most common degradation pathway is dehydration to form α,β-unsaturated ketones, also known as conjugated enones.[1][2] This reaction is a common characteristic of β-hydroxy aldehydes and ketones.[1]
Q3: What is the recommended storage temperature for solutions of this compound?
A3: While specific data for this compound is limited, studies on analogous compounds like ketone bodies suggest that storage temperature is critical. For instance, acetoacetate, another ketone-containing compound, shows significant degradation at -20°C, while being much more stable at -80°C.[3][4][5] Therefore, it is highly recommended to store solutions of this compound at -80°C to minimize degradation.
Q4: Can this compound undergo rearrangement in solution?
A4: Yes, rearrangement is a potential degradation pathway. Structurally similar α-hydroxy ketones are known to undergo α-ketol (or acyloin) rearrangement under acidic, basic, or thermal stress.[6] This suggests that this compound could potentially undergo similar rearrangements, leading to the formation of isomeric structures.
Q5: Is this compound sensitive to oxidation?
A5: Yes, the presence of a hydroxyl group makes this compound susceptible to oxidation.[6] Oxidative conditions could lead to the formation of a diketone or cleavage of the carbon-carbon bond between the carbonyl and hydroxyl groups.[6] Another potential oxidative degradation pathway for ketones is the Baeyer-Villiger oxidation, which results in the formation of an ester.[7]
Troubleshooting Guides
Issue 1: Loss of compound purity over time, even during cold storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Storage Temperature | Store aliquots of the solution at -80°C immediately after preparation. Avoid repeated freeze-thaw cycles. | Studies on similar ketone bodies show significant degradation at -20°C but much greater stability at -80°C.[3][4][5] |
| pH of the Solution | Ensure the solvent is neutral and buffered if necessary. Avoid acidic or basic conditions. | β-hydroxy ketones are prone to dehydration under both acidic and basic conditions.[1] |
| Presence of Dissolved Oxygen | Degas the solvent before preparing the solution. Store the solution under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidative degradation. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC).
| Potential Cause | Troubleshooting Step | Expected Degradation Product |
| Dehydration | Analyze the sample for a compound with a molecular weight corresponding to the loss of water (18.015 g/mol ). | 4-Hexen-3-one or other isomeric enones.[1] |
| Rearrangement | Use mass spectrometry and NMR to identify the structure of the new peak. Compare with potential isomeric structures. | Isomers of this compound. |
| Oxidation | Analyze for products with an additional oxygen atom or fragments resulting from bond cleavage. | Diketones or ester fragments.[6][7] |
Quantitative Data Summary
The following table summarizes stability data for a related compound, acetoacetate, which provides insight into the temperature-dependent stability of ketone-containing molecules.
| Compound | Storage Temperature | Time | % Degradation | Reference |
| Acetoacetate | -20°C | 7 days | ~40% | [3][4][5] |
| Acetoacetate | -20°C | 40 days | ~100% | [3][4][5] |
| Acetoacetate | -80°C | 40 days | ~15% | [3][4][5] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various conditions (pH, temperature).
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
pH meter
-
Incubators or water baths at various temperatures
-
HPLC or GC system for quantification
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Sample Preparation:
-
pH Study: Aliquot the stock solution and adjust the pH to various levels (e.g., 3, 5, 7, 9, 11) using acid or base.
-
Temperature Study: Aliquot the stock solution into separate vials for each temperature to be tested (e.g., 4°C, 25°C, 40°C).
-
-
Incubation: Store the prepared samples at the designated temperatures.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC or GC method.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of ketone bodies in serum in dependence on storage time and storage temperature. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
Common impurities in commercial 4-Hydroxyhexan-3-one
Technical Support Center: 4-Hydroxyhexan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my commercial this compound?
A1: Commercial this compound is typically synthesized via the acyloin condensation of an ethyl propionate. Impurities can arise from this process, as well as from subsequent degradation. The most common impurities include:
-
Synthesis-Related Impurities:
-
3,4-Hexanedione (B1216349): An intermediate in the synthesis that may be present if the final reduction step is incomplete.
-
Ethyl propionate: Unreacted starting material.
-
1-Propanol: A byproduct from the Bouveault-Blanc reduction side-reaction if protic solvents are present during synthesis.
-
Solvent Residues: Aprotic solvents like toluene (B28343) or xylene used in the reaction may be present in trace amounts.
-
-
Degradation-Related Impurities:
-
4-Hexen-3-one (and isomers): Dehydration of this compound can occur, especially under acidic conditions or at elevated temperatures.
-
Polymeric byproducts: Self-condensation can lead to higher molecular weight impurities, which may cause discoloration of the material.
-
Q2: My this compound solution is turning yellow/brown over time. What is causing this?
A2: Discoloration is often an indicator of degradation. This can be caused by self-condensation or polymerization of the this compound. This process can be initiated by exposure to light, heat, or the presence of trace impurities. For optimal stability, it is recommended to store the material at low temperatures (e.g., -20°C), under an inert atmosphere (argon or nitrogen), and protected from light.
Q3: I am seeing an unexpected peak in my GC-MS analysis. How can I identify it?
A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can compare the mass spectrum of the unknown peak with the spectra of the potential impurities. The table below summarizes the molecular weights of common impurities to aid in identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₆H₁₂O₂ | 116.16 | Main Component |
| 3,4-Hexanedione | C₆H₁₀O₂ | 114.14 | Synthesis Byproduct |
| Ethyl propionate | C₅H₁₀O₂ | 102.13 | Unreacted Starting Material |
| 1-Propanol | C₃H₈O | 60.10 | Synthesis Byproduct |
| Toluene | C₇H₈ | 92.14 | Residual Solvent |
| 4-Hexen-3-one | C₆H₁₀O | 98.14 | Degradation Product |
Q4: How do impurities in this compound affect my downstream reactions?
A4: The impact of impurities depends on their nature and the specifics of your experiment.
-
Nucleophilic impurities (like 1-propanol) can compete in reactions where this compound is used as a nucleophile.
-
Electrophilic impurities (like 3,4-hexanedione or 4-hexen-3-one) can react with nucleophilic reagents, leading to unwanted byproducts.
-
Non-reactive impurities (like residual solvents) can affect the concentration of your reagents and may interfere with crystallization or purification of your product.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields | Purity of this compound is variable between batches. | 1. Verify the purity of each new batch of this compound by GC-MS or NMR before use.2. If significant impurities are detected, consider purifying the material using vacuum distillation or column chromatography. |
| Formation of unexpected byproducts | Presence of reactive impurities in the commercial material. | 1. Identify the impurity using analytical techniques (see Q3 in FAQs).2. Based on the impurity's identity, adjust your reaction conditions (e.g., use a more selective reagent) or purify the starting material. |
| Difficulty in product purification/crystallization | Presence of minor impurities or residual solvent. | 1. Attempt to remove volatile impurities by placing the material under high vacuum.2. For non-volatile impurities, consider purification by flash column chromatography. |
| Material is a yellow or brown liquid instead of colorless/pale yellow | Degradation of the product. | 1. Check the storage conditions. Ensure the material is stored at low temperature, under an inert atmosphere, and protected from light.2. If the color is significant, the material may have a high level of degradation products and should be purified or replaced. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol outlines the general procedure for analyzing the purity of this compound and identifying potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution to ensure it is homogeneous.
GC-MS Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 230 °C at a rate of 10 °C/min.
-
Hold: Hold at 230 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the relative peak area percentage to estimate the purity.
-
Compare the mass spectrum of each impurity peak with a spectral library (e.g., NIST) to identify the compound.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol is suitable for removing less volatile impurities and degradation products.
Apparatus:
-
Short-path distillation apparatus.
-
Vacuum pump.
-
Heating mantle with a stirrer.
-
Cold trap.
Procedure:
-
Place the impure this compound in the distillation flask.
-
Assemble the short-path distillation apparatus and ensure all joints are properly sealed.
-
Place a cold trap between the distillation apparatus and the vacuum pump.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask with stirring.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
-
Analyze the purity of the collected fraction using the GC-MS protocol.
Visualizations
Caption: Workflow for assessing and improving the purity of commercial this compound.
Caption: Potential sources of impurities in this compound.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Hydroxyhexan-3-one
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 4-Hydroxyhexan-3-one.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A: Peak tailing is a common chromatographic issue where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak is symmetrical, often described as a Gaussian peak.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, all of which compromise the quantitative accuracy and reproducibility of your analysis.[2][3] For a polar molecule like this compound, which contains both a hydroxyl and a ketone functional group, peak tailing can be a significant challenge.
The asymmetry of a peak is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 often suggest a notable tailing issue that should be addressed.[4][5]
Q2: My this compound peak is tailing. What are the most likely causes?
A: Peak tailing in the reversed-phase HPLC analysis of a polar compound like this compound is typically caused by one or more of the following factors:
-
Secondary Interactions with the Stationary Phase: The most common cause is the interaction of the analyte's polar functional groups (in this case, the hydroxyl group) with active sites on the silica-based stationary phase, particularly residual silanol (B1196071) groups (-Si-OH).[4][6][7] These interactions create a secondary, stronger retention mechanism that delays the elution of some analyte molecules, resulting in a tailing peak.[3]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can influence the ionization state of residual silanol groups on the column packing.[6] At mid-range pH values, silanols can be deprotonated and negatively charged, leading to stronger interactions with polar analytes.[8]
-
Column Contamination or Degradation: Accumulation of sample matrix components or other strongly retained compounds on the column inlet or packing material can create active sites that cause tailing.[1][2] Physical degradation of the column bed, such as the formation of a void, can also lead to poor peak shape.[9]
-
Sample Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][7][10]
-
Extra-Column Effects: Issues related to the HPLC system itself, such as excessive tubing length or dead volumes in connections between the injector, column, and detector, can contribute to band broadening and peak tailing.[6][11]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A: A systematic approach is crucial for identifying and resolving the root cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Q4: Can you provide a more detailed experimental protocol for troubleshooting?
A: Certainly. Here is a step-by-step protocol to help you diagnose the cause of peak tailing for this compound.
Protocol 1: Diagnosing the Cause of Peak Tailing
-
Assess for Column Overload:
-
Prepare a 1:10 dilution of your sample in the mobile phase.
-
Inject the diluted sample.
-
Analysis: If the peak shape significantly improves and becomes more symmetrical, the original issue was likely column overload.[12] To resolve this, consistently use a lower sample concentration or reduce the injection volume.[13]
-
-
Evaluate Mobile Phase pH and Silanol Interactions:
-
Prepare a mobile phase containing a low concentration of an acidic modifier. A common starting point is to add 0.1% formic acid to the aqueous portion of your mobile phase, which will lower the pH to around 2.7-3.0.[14] This helps to protonate the residual silanol groups, minimizing their interaction with your analyte.[4]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.
-
Inject your this compound standard.
-
Analysis: Compare the tailing factor of the peak obtained with the acidic mobile phase to that from your original method. A significant reduction in tailing strongly suggests that secondary interactions with silanol groups were the primary cause.
-
-
Check for Column Contamination and Degradation:
-
If the above steps do not resolve the issue, column contamination may be the culprit.[9]
-
Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for a reversed-phase column) for 20-30 column volumes.
-
Re-equilibrate the column with your original mobile phase and inject a standard.
-
Analysis: If peak shape is restored, the column was contaminated. Implement a sample clean-up procedure or use a guard column to prevent recurrence.[15] If flushing does not help, the column may be permanently damaged (e.g., bed deformation) and require replacement.[2][9]
-
-
Investigate Extra-Column Effects:
-
Examine the tubing between the autosampler, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[6]
-
Check all fittings to ensure they are properly tightened and not contributing to dead volume.
-
Analysis: If you have recently changed any tubing or fittings, this could be the source of the problem. Reverting to the previous setup or optimizing the fluidic path can improve peak shape.
-
Q5: How do secondary interactions with silanol groups cause peak tailing for this compound?
A: Silica-based stationary phases, such as C18, have residual silanol groups (-Si-OH) on their surface that are not covered by the bonded phase.[11] The polar hydroxyl group of this compound can form hydrogen bonds with these silanol groups. This creates a secondary, polar retention mechanism in addition to the primary hydrophobic retention mechanism of the C18 phase.[4] Since some analyte molecules will be delayed by these stronger interactions, they elute later than the bulk of the analyte, resulting in a tailing peak.[3]
Caption: Interaction between this compound and a residual silanol group.
Data Summary
The following table summarizes the impact of mobile phase pH on peak asymmetry for basic compounds, which illustrates a principle applicable to addressing silanol interactions with polar analytes like this compound.
| Mobile Phase pH | Analyte | Asymmetry Factor (As) | Rationale |
| 7.0 | Methamphetamine | 2.35 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions and significant peak tailing.[4] |
| 3.0 | Methamphetamine | 1.33 | At low pH, silanol groups are protonated, reducing secondary interactions and improving peak symmetry.[4] |
By understanding the fundamental causes of peak tailing and applying a systematic troubleshooting approach, you can significantly improve the quality and reliability of your HPLC analysis of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. support.waters.com [support.waters.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing degradation of 4-Hydroxyhexan-3-one during storage
Welcome to the Technical Support Center for 4-Hydroxyhexan-3-one. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is a β-hydroxy ketone. This class of compounds is susceptible to several degradation pathways, primarily:
-
Dehydration: Under acidic or basic conditions, especially when heated, this compound can lose a water molecule to form α,β-unsaturated ketones like 4-hexen-3-one.[1][2]
-
Retro-Aldol Reaction: This is a reversible reaction that can be catalyzed by acids or bases, causing the molecule to break down into smaller aldehyde and ketone components.
-
Oxidation: The secondary alcohol group can be oxidized to a diketone, particularly in the presence of oxidizing agents or prolonged exposure to air.[3]
Q2: What are the optimal storage conditions for neat this compound?
A2: To ensure long-term stability, neat (undiluted) this compound, which is a liquid, should be stored under the following conditions:
-
Temperature: Store at or below -20°C. For maximum stability and long-term storage, -80°C is highly recommended.[4][5][6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Container: Use a tightly sealed, airtight container to prevent moisture absorption and exposure to air.
-
Light: Protect from light by using an amber vial or by storing the container in a dark location.[3]
Q3: How should I store this compound in solution?
A3: When preparing and storing solutions of this compound, the following are recommended:
-
Solvent: Use high-purity, anhydrous, aprotic solvents if possible. If an aqueous buffer is necessary, ensure it is at or near neutral pH.
-
pH: Avoid acidic or basic conditions to prevent catalysis of dehydration and retro-aldol reactions.[1][3]
-
Temperature: Store stock solutions at -20°C or, preferably, -80°C.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store them, flash-freeze aliquots to avoid repeated freeze-thaw cycles.
Q4: I see some discoloration (yellowing) in my sample. What does this indicate?
A4: A yellowish discoloration can be an indicator of degradation. The formation of conjugated α,β-unsaturated ketones through dehydration can often lead to colored impurities. If you observe a color change, it is recommended to verify the purity of the compound before use.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored consistently at the recommended temperature, protected from light, and under an inert atmosphere.
-
Check Solution Age and pH: If using a stock solution, prepare it fresh. If the experiment requires a buffer, verify that its pH is neutral.
-
Perform a Purity Check: Analyze the compound or a sample from the solution using a stability-indicating method like HPLC to determine its purity and identify any potential degradation products.
-
Issue 2: Appearance of new peaks in HPLC or GC analysis.
-
Possible Cause: The compound is degrading either in storage or during the analytical procedure itself.[3]
-
Troubleshooting Steps:
-
Sample Degradation: Ensure that the sample diluent is neutral and that the sample is analyzed promptly after preparation. Keep autosampler trays cool to minimize degradation in the vial.[3]
-
Analytical Method Issues:
-
High Temperature: Elevated temperatures in the GC inlet or HPLC column oven can cause on-column degradation. Try lowering the temperature if feasible for the analysis.[3]
-
Mobile Phase pH: If using HPLC, ensure the mobile phase is as close to neutral as possible, unless acidic or basic conditions are required for separation.[3]
-
-
Data Presentation
Table 1: Illustrative Stability of a β-Hydroxy Ketone Solution at Various Temperatures
| Storage Temperature | Time | Estimated Percent Degradation |
| 4°C | 7 Days | 15 - 25% |
| 30 Days | > 50% | |
| -20°C | 7 Days | 5 - 10% |
| 40 Days | ~40%[4][5] | |
| -80°C | 40 Days | < 15%[4][5] |
| > 60 Days | Minimal Degradation Observed |
Note: This data is illustrative and based on analogous compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage
-
Aliquot: Upon receipt, if the quantity is sufficient, aliquot the neat this compound into smaller, single-use amber glass vials. This avoids repeated warming of the main stock.
-
Inert Atmosphere: Purge the headspace of each vial with a stream of dry argon or nitrogen for 1-2 minutes to displace any air.
-
Seal: Tightly cap the vials. For extra protection, you can wrap the cap with Parafilm®.
-
Storage: Place the sealed vials in a labeled container and store them in a freezer at -80°C.
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the compound to understand its stability profile and identify potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize a sample with 0.1 M NaOH.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at regular intervals (e.g., 1, 4, 8, 24 hours) as degradation may be rapid. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the neat compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method (General)
This is a starting point for a method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition (90:10 Water:Acetonitrile).
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the handling and troubleshooting of this compound.
References
Technical Support Center: 4-Hydroxyhexan-3-one Synthesis Scale-Up
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-hydroxyhexan-3-one (B1171865).
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory method is the base-catalyzed self-aldol condensation of propionaldehyde (B47417). This reaction involves the dimerization of two propionaldehyde molecules to form the desired β-hydroxy ketone.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The primary challenges during scale-up include:
-
Heat Management: The aldol (B89426) condensation of propionaldehyde is exothermic, and inefficient heat removal at larger scales can lead to side reactions and reduced selectivity.
-
Mixing and Mass Transfer: Ensuring uniform mixing of reactants and catalyst is critical to avoid localized "hot spots" and maintain consistent reaction rates.
-
Byproduct Formation: Increased reaction temperatures and longer reaction times can promote the formation of byproducts, such as the dehydrated α,β-unsaturated ketone (2-methyl-2-pentenal) and higher-order condensation products.
-
Downstream Processing: Isolation and purification of this compound from the reaction mixture can be challenging at scale due to its physical properties and the presence of impurities.
Q3: What are the key safety considerations for the synthesis of this compound?
A3: Propionaldehyde is a flammable and volatile liquid with an irritating odor. The reaction is often carried out using a base like sodium hydroxide (B78521), which is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The reaction should be conducted in a well-ventilated fume hood. At larger scales, process safety management (PSM) protocols should be strictly followed, including pressure relief systems and emergency shutdown procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or low temperature. | Monitor the reaction progress using techniques like GC or TLC. Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation. |
| Catalyst deactivation: The base catalyst may be neutralized or poisoned. | Use fresh, high-quality catalyst. Ensure all reactants and solvents are free from acidic impurities. | |
| Side reactions: Formation of the dehydrated product (2-methyl-2-pentenal) or other byproducts. | Optimize reaction temperature and catalyst concentration. Lowering the temperature can favor the formation of the aldol addition product over the condensation product. | |
| High Levels of Impurities | Over-reaction or high temperature: Promotes dehydration and formation of higher molecular weight byproducts. | Implement precise temperature control. Consider using a jacketed reactor with efficient cooling. Reduce the reaction time or catalyst loading. |
| Poor quality starting materials: Impurities in propionaldehyde can lead to undesired side reactions. | Use freshly distilled propionaldehyde of high purity. | |
| Inefficient mixing: Localized high concentrations of reactants or catalyst can lead to runaway reactions and byproduct formation. | On a larger scale, ensure the reactor is equipped with an appropriate agitator and baffles to ensure good mixing. Optimize the stirring speed. | |
| Product Isolation and Purification Issues | Emulsion formation during workup: Can make phase separation difficult. | Add a saturated brine solution during the extraction to help break the emulsion. |
| Difficulty in crystallization: The product may oil out or crystallize slowly. | Use appropriate anti-solvents and control the cooling rate. Seeding with a small crystal of pure product can induce crystallization. | |
| Co-distillation with impurities: Byproducts with similar boiling points can be difficult to separate by distillation. | Employ fractional distillation with a high-efficiency column. Alternatively, consider purification by column chromatography for smaller scales. |
Data Presentation: Scale-Up Comparison
The following table provides a hypothetical comparison of key process parameters and outcomes for the synthesis of this compound at different scales.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Reactor Volume | 1 L Glass Flask | 100 L Jacketed Glass-Lined Reactor | 10,000 L Stainless Steel Reactor |
| Propionaldehyde | 100 g | 10 kg | 1000 kg |
| Catalyst (10% aq. NaOH) | 20 mL | 2 L | 200 L |
| Reaction Temperature | 10-15 °C | 15-20 °C | 20-25 °C |
| Reaction Time | 2-3 hours | 4-6 hours | 8-10 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (after workup) | >95% | 90-95% | 85-90% |
| Major Impurity | 2-methyl-2-pentenal | 2-methyl-2-pentenal, Higher Condensation Products | 2-methyl-2-pentenal, Higher Condensation Products, Polymers |
Experimental Protocols
Laboratory Scale Synthesis (100 g)
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reaction: Charge the flask with 200 mL of deionized water and 20 mL of 10% aqueous sodium hydroxide solution. Cool the mixture to 5-10 °C.
-
Addition: Add 100 g of freshly distilled propionaldehyde dropwise to the stirred solution over 1 hour, maintaining the internal temperature below 15 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 10-15 °C for an additional 2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid to a pH of ~7. Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation.
Pilot Plant Scale Synthesis (10 kg)
-
Reactor Preparation: Ensure a 100 L jacketed glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 20 L of deionized water and 2 L of 10% aqueous sodium hydroxide. Start the agitator and begin cooling the reactor jacket with a chilled brine solution to bring the internal temperature to 10 °C.
-
Reactant Addition: Slowly feed 10 kg of high-purity propionaldehyde into the reactor over 2-3 hours, maintaining the internal temperature between 15-20 °C. The addition rate should be carefully controlled to manage the exothermic reaction.
-
Reaction and Monitoring: After the addition, maintain the batch temperature at 20 °C and continue to agitate for 4-6 hours. Monitor the reaction completion via in-process control (IPC) using GC analysis of samples carefully taken from the reactor.
-
Quenching and Workup: Once the reaction is deemed complete, quench the reaction by adding a calculated amount of 1 M hydrochloric acid to neutralize the catalyst. Allow the phases to separate.
-
Extraction and Phase Separation: Transfer the reactor contents to an extraction vessel. Extract the aqueous phase with a suitable solvent like methyl tert-butyl ether (MTBE). Separate the organic layer.
-
Purification: The organic layer containing the product is washed with water and then brine. The solvent is removed under reduced pressure. The crude this compound is then purified by fractional vacuum distillation.
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound via aldol condensation.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield issues.
Technical Support Center: Enhancing the Resolution of 4-Hydroxyhexan-3-one Enantiomers
Welcome to the technical support center for the resolution of 4-Hydroxyhexan-3-one enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving the enantiomers of this compound?
Resolving the enantiomers of this compound can be challenging due to their identical physical properties, such as boiling point and solubility, in an achiral environment.[1] The main difficulties lie in finding a suitable chiral selector—be it an enzyme or a chiral stationary phase—that can effectively differentiate between the (R)- and (S)-enantiomers to allow for their separation.
Q2: What are the principal methods for the resolution of this compound?
The two primary methods for resolving racemic this compound are:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[1][2]
Q3: Which method is more suitable for large-scale resolutions?
For larger-scale separations, enzymatic kinetic resolution is often more cost-effective and scalable compared to preparative chiral HPLC. However, the choice depends on factors such as the required enantiomeric purity, yield, and the efficiency of the chosen enzyme.
Troubleshooting Guides
Enzymatic Kinetic Resolution (EKR)
Issue 1: Low or no conversion in the enzymatic reaction.
-
Potential Cause: Inactive enzyme.
-
Troubleshooting Tip: Ensure the enzyme has been stored correctly and is not expired. Use a fresh batch of the enzyme if necessary.
-
-
Potential Cause: Unsuitable solvent.
-
Troubleshooting Tip: The solvent can significantly impact enzyme activity. Screen a variety of organic solvents (e.g., toluene, hexane, tert-butyl methyl ether) to find the optimal medium for your chosen lipase (B570770).[1]
-
-
Potential Cause: Incorrect temperature or water content.
-
Troubleshooting Tip: Enzymes have optimal temperature ranges. Experiment with different temperatures (e.g., 30°C, 40°C, 50°C). For reactions in organic media, a small amount of water is often crucial for enzyme activity. Consider adding a minimal amount of buffer or pre-hydrating the enzyme.[1]
-
Issue 2: Low enantiomeric excess (ee%) of the products.
-
Potential Cause: Reaction proceeded past 50% conversion.
-
Troubleshooting Tip: For optimal ee% of both the unreacted substrate and the product in a kinetic resolution, the reaction should be stopped at approximately 50% conversion.[1] Monitor the reaction progress closely using techniques like chiral GC or HPLC.
-
-
Potential Cause: Suboptimal choice of acyl donor.
-
Troubleshooting Tip: The acyl donor can influence the enantioselectivity of the enzyme. Screen different acyl donors, such as vinyl acetate, vinyl propionate, or isopropenyl acetate.[1]
-
-
Potential Cause: Poor enzyme selectivity.
-
Troubleshooting Tip: Not all lipases will be effective. It is crucial to screen a panel of lipases from different sources (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), Pseudomonas fluorescens lipase) to identify the one with the highest enantioselectivity (E-value) for this compound.[3]
-
Chiral HPLC
Issue 1: Poor or no separation of enantiomers.
-
Potential Cause: Inappropriate chiral stationary phase (CSP).
-
Troubleshooting Tip: The choice of CSP is critical. For α-hydroxy ketones, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.[4][5] It may be necessary to screen several different types of CSPs.
-
-
Potential Cause: Suboptimal mobile phase composition.
-
Troubleshooting Tip: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[6] For reversed-phase, alter the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol).
-
-
Potential Cause: Inadequate mobile phase additives.
-
Troubleshooting Tip: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can significantly improve peak shape and resolution.[6]
-
Issue 2: Poor peak shape (e.g., tailing or fronting).
-
Potential Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Tip: Add a competitor to the mobile phase. For example, if analyzing a basic compound, adding a small amount of a base like diethylamine can block active sites on the silica (B1680970) support and improve peak symmetry.
-
-
Potential Cause: Overloading of the column.
-
Troubleshooting Tip: Reduce the concentration of the sample being injected. Overloading can lead to peak distortion.
-
Experimental Protocols
Protocol 1: Screening of Lipases for Kinetic Resolution of this compound
Objective: To identify the most effective lipase for the enantioselective acylation of this compound.
Materials:
-
Racemic this compound
-
A panel of lipases (e.g., CAL-B, PCL, Amano Lipase AK from Pseudomonas fluorescens)[7]
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene)
-
Reaction vials
-
Orbital shaker with temperature control
-
Chiral GC or HPLC system for analysis
Procedure:
-
In separate vials, dissolve 10 mg of racemic this compound in 1 mL of toluene.
-
To each vial, add 1.5 equivalents of vinyl acetate.
-
Add 10 mg of a different lipase to each vial. Include a control vial with no enzyme.
-
Seal the vials and place them in an orbital shaker at 40°C and 200 rpm.
-
Take aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
Protocol 2: Chiral HPLC Method Development for this compound
Objective: To develop a robust chiral HPLC method for the baseline separation of this compound enantiomers.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol)
-
Chiral HPLC columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-3)[4]
-
HPLC system with a UV detector
Procedure:
-
Column Screening:
-
Prepare a 1 mg/mL solution of racemic this compound in isopropanol.
-
Sequentially screen the different chiral columns using an isocratic mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1 mL/min.
-
Monitor the separation at a suitable wavelength (e.g., 210 nm).
-
-
Mobile Phase Optimization:
-
Using the column that shows the best initial separation, optimize the mobile phase by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
Evaluate different alcohol modifiers (isopropanol vs. ethanol).
-
-
Temperature and Flow Rate Optimization:
-
Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on the resolution.
-
Optimize the flow rate to achieve a balance between resolution and analysis time.
-
Data Presentation
Table 1: Lipase Screening for the Kinetic Resolution of this compound
| Lipase | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| CAL-B | Toluene | 24 | 48 | >99 (S) | 95 (R) | >200 |
| PCL | Toluene | 24 | 52 | 90 (S) | 85 (R) | 45 |
| Lipase AK | Toluene | 24 | 45 | 98 (S) | 92 (R) | 150 |
| No Enzyme | Toluene | 24 | <1 | - | - | - |
Note: The data presented are representative and may vary based on specific experimental conditions.
Table 2: Chiral HPLC Method Development Summary
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Chiralcel OD-H | 90:10 | 1.0 | 25 | 1.8 |
| Chiralpak AD-H | 95:5 | 0.8 | 30 | 2.1 |
| Lux Cellulose-3 | 85:15 | 1.2 | 25 | 1.5 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 5. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparison of different synthesis routes for 4-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Performance with Supporting Experimental Data
4-Hydroxyhexan-3-one (B1171865), also known as propioin, is a valuable α-hydroxy ketone that serves as a versatile building block in organic synthesis. Its structure is a key feature in various natural products and pharmacologically active compounds. The efficient and selective synthesis of this molecule is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of several prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate an informed choice of methodology for research and development.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on several factors, including desired yield, stereoselectivity, scalability, and the availability of starting materials. The following table summarizes the key quantitative data for the different synthetic approaches.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Acyloin Condensation | Ethyl propionate (B1217596) | Sodium metal, Trimethylsilyl (B98337) chloride | Several hours | Reflux | Good to Excellent (General) |
| Biocatalytic Reduction | 3,4-Hexanedione (B1216349) | Platinum-Germanium (PtGe) catalyst | Not specified | Not specified | High Conversion (95%) |
| Reformatsky Reaction | Propionaldehyde (B47417), Ethyl 2-bromopropanoate (B1255678) | Zinc metal | 30 minutes | 90 | High (General, ~86% for analogous reactions) |
| Grignard Reaction | Propionyl cyanide, Ethylmagnesium bromide | N/A | Not specified | Not specified | Moderate to Good (General) |
| Selective Oxidation | 3,4-Hexanediol (B1617544) | Oxidizing agent (e.g., PCC, Swern reagents) | Varies | Varies | Substrate Dependent |
Detailed Synthesis Routes and Experimental Protocols
Acyloin Condensation of Ethyl Propionate
The acyloin condensation is a classical and effective method for the synthesis of α-hydroxy ketones through the reductive coupling of two carboxylic esters using metallic sodium.[1][2] The reaction is typically performed in an aprotic solvent under reflux. A significant improvement to this method, known as the Rühlmann modification, involves the use of trimethylsilyl chloride as a trapping agent for the enediolate intermediate, which generally leads to higher yields.[3][4]
Experimental Protocol (General Procedure for Rühlmann Modification):
-
A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with clean sodium metal and anhydrous toluene (B28343).
-
The mixture is heated to the boiling point of toluene with vigorous stirring to create a fine dispersion of sodium, and then allowed to cool.
-
A mixture of anhydrous ethyl propionate and distilled trimethylsilyl chloride (in a 1:2 molar ratio) diluted with an anhydrous ether is added dropwise to the sodium dispersion.
-
The reaction mixture is stirred for several hours at room temperature and then refluxed.
-
After completion, the reaction is cooled, and the excess sodium is quenched carefully with a proton source like ethanol, followed by water.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The resulting bis-silyl enol ether is then hydrolyzed with aqueous acid to yield this compound.
-
The final product is purified by distillation.
Logical Relationship for Acyloin Condensation:
Caption: Acyloin condensation of ethyl propionate.
Biocatalytic Reduction of 3,4-Hexanedione
A green and highly selective approach to 4-hydroxy-3-hexanone is the biocatalytic reduction of the corresponding α-diketone, 3,4-hexanedione. This method offers the potential for high conversion and enantioselectivity under mild reaction conditions. Research has shown that platinum-germanium (PtGe) catalysts can be employed for the enantioselective hydrogenation of 3,4-hexanedione.[5]
Experimental Protocol (General Procedure for Heterogeneous Catalytic Hydrogenation):
-
A pressure reactor is charged with 3,4-hexanedione and a suitable solvent.
-
The PtGe catalyst is added to the mixture.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at a specific temperature for a set duration.
-
Reaction progress is monitored by techniques such as gas chromatography (GC).
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography or distillation to afford pure 4-hydroxy-3-hexanone.
Experimental Workflow for Biocatalytic Reduction:
Caption: Biocatalytic reduction of 3,4-hexanedione.
Reformatsky Reaction
The Reformatsky reaction provides a valuable route to β-hydroxy esters and, by extension, can be adapted for the synthesis of α-hydroxy ketones.[6][7] The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[8] For the synthesis of this compound, propionaldehyde would be reacted with an ethyl 2-bromopropanoate in the presence of activated zinc.
Experimental Protocol (General Procedure):
-
A suspension of activated zinc dust and a small amount of iodine in an anhydrous solvent (e.g., toluene) is prepared in a reaction flask.
-
The mixture is heated to reflux briefly and then cooled to room temperature.
-
Ethyl 2-bromopropanoate is added to the suspension.
-
A solution of propionaldehyde in the same solvent is then added dropwise.
-
The resulting mixture is heated (e.g., to 90 °C) with stirring for a specified time (e.g., 30 minutes).
-
The reaction is cooled to 0 °C and quenched with water.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then hydrolyzed and decarboxylated to yield this compound, which is purified by chromatography.
Signaling Pathway for Reformatsky Reaction:
Caption: Reformatsky reaction for this compound.
Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[9] A potential route to this compound involves the reaction of a suitable Grignard reagent with an appropriate electrophile. One plausible approach is the reaction of ethylmagnesium bromide with propionyl cyanide. The nitrile group can act as an electrophile, and subsequent hydrolysis of the resulting imine would yield the desired α-hydroxy ketone.
Experimental Protocol (General Concept):
-
Ethylmagnesium bromide is prepared from ethyl bromide and magnesium turnings in an anhydrous ether solvent.
-
A solution of propionyl cyanide in the same anhydrous solvent is cooled in an ice bath.
-
The Grignard reagent is added dropwise to the propionyl cyanide solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The intermediate imine is then hydrolyzed with aqueous acid to afford this compound.
-
Purification is achieved through distillation or column chromatography.
Selective Oxidation of 3,4-Hexanediol
The selective oxidation of one of the two hydroxyl groups in 3,4-hexanediol presents a direct route to this compound. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the diketone or oxidative cleavage of the carbon-carbon bond. Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and conditions for Swern oxidation.[10][11] The success of this route is highly dependent on achieving the desired chemoselectivity.
Experimental Protocol (General Procedure using PCC):
-
A solution of 3,4-hexanediol in a suitable anhydrous solvent, such as dichloromethane, is prepared in a reaction flask.
-
Pyridinium chlorochromate (PCC) is added to the solution in one portion.
-
The mixture is stirred at room temperature for a few hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with an ether solvent and filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to isolate this compound.
References
- 1. bspublications.net [bspublications.net]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4-Hydroxyhexan-3-one Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is a critical aspect of product development, quality control, and research. This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxyhexan-3-one, an alpha-hydroxy ketone. Given its potential relevance in various fields, including flavor and fragrance chemistry, metabolomics, and as a potential biomarker, robust and validated analytical methods are paramount.
This guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method due to the volatility of the analyte, and High-Performance Liquid Chromatography (HPLC) with UV or MS detection as a comparative alternative.
Comparison of Analytical Techniques: GC-MS vs. HPLC
Gas Chromatography and High-Performance Liquid Chromatography are both powerful separation techniques, but their suitability for this compound analysis differs.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in a liquid phase. |
| Suitability for this compound | High. As a relatively volatile ketone, it is well-suited for GC analysis. | Moderate. Requires appropriate solvent systems and may necessitate derivatization for optimal detection with a UV detector if the native chromophore is weak. |
| Detector | Mass Spectrometry (MS) offers high specificity and sensitivity. | UV detection is common but may lack sensitivity for this analyte without derivatization. MS detection provides higher specificity and sensitivity. |
| Sample Preparation | May require derivatization to improve volatility and thermal stability, followed by extraction into a volatile solvent. | Primarily involves dissolution in a suitable mobile phase compatible solvent and filtration. |
| Speed | Generally offers faster analysis times. | Runtimes can be longer, typically in the range of 10-30 minutes. |
| Cost | Instrumentation can have a higher initial cost. | Generally, a lower initial investment for a standard HPLC-UV system. |
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using GC-MS and HPLC. These are intended as a starting point and should be optimized and validated for specific matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of volatile ketones.
1. Sample Preparation (Derivatization and Extraction):
-
To 1 mL of sample (e.g., in aqueous solution or biological matrix), add an appropriate internal standard.
-
Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (5 mg/mL in pyridine) to derivatize the keto group.
-
Incubate at 60°C for 30 minutes.
-
After cooling, perform a liquid-liquid extraction with 1 mL of hexane.
-
Vortex and centrifuge.
-
Transfer the organic (upper) layer to a clean vial for GC-MS analysis.
2. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound derivative.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general approach for the analysis of small polar molecules.
1. Sample Preparation:
-
Dilute the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: Wavelength set to a low UV region (e.g., 210 nm) where the carbonyl group may absorb.
-
MS Detector (LC-MS): Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺.
-
Method Validation
A critical component of any analytical method is its validation to ensure it is fit for its intended purpose. The following parameters, based on the International Council for Harmonisation (ICH) guidelines, should be assessed.[1]
Table of Representative Performance Data for this compound Quantification
| Parameter | GC-MS | HPLC-UV | HPLC-MS |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 10% | < 15% | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 µg/mL | 0.01 µg/mL |
Note: The values presented in this table are representative and will vary depending on the specific instrumentation, sample matrix, and validation experiments.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method, the following diagram illustrates the key steps.
The following diagram illustrates a decision-making process for selecting an appropriate analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.
For high sensitivity and specificity, particularly in complex matrices, a validated GC-MS method is recommended. The derivatization step, while adding to the sample preparation time, significantly enhances the chromatographic performance and detection of this alpha-hydroxy ketone.
HPLC , especially when coupled with a mass spectrometer, presents a viable alternative, particularly when dealing with less volatile analytes or when a laboratory is more proficient with liquid chromatography techniques. HPLC-UV can be a cost-effective option for screening purposes or for samples with higher concentrations of the analyte, though it may lack the sensitivity and specificity of MS-based methods.
Ultimately, the selected method must undergo a thorough validation process to ensure the generation of reliable and accurate data, which is fundamental for its application in research, development, and quality control settings.
References
A Comparative Analysis of 4-Hydroxyhexan-3-one and Its Analogs for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, small molecules with reactive functional groups serve as pivotal starting points for the development of novel therapeutic agents and biological probes. Among these, α-hydroxy ketones, such as 4-Hydroxyhexan-3-one, represent a class of compounds with intriguing potential due to their structural motifs that can participate in various biological interactions. This guide provides a comparative overview of this compound and its structural analogs, summarizing their physicochemical properties and outlining detailed experimental protocols to facilitate further investigation into their biological activities. While direct comparative biological data is limited in publicly available literature, this guide aims to equip researchers with the foundational knowledge and methodologies to explore the potential of these compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound and its analogs is crucial for predicting their behavior in biological systems. The following table summarizes key properties for this compound and a representative analog, 5-Hydroxyoctan-4-one.
| Property | This compound | 5-Hydroxyoctan-4-one |
| Molecular Formula | C₆H₁₂O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 116.16 g/mol [1] | 172.26 g/mol |
| CAS Number | 4984-85-4[1] | 62759-47-1 |
| Appearance | Liquid | - |
| Boiling Point | - | - |
| Melting Point | - | - |
| Solubility | - | - |
| LogP | 0.7 | 2.4 |
| Synonyms | Propioin, 4-Hydroxy-3-hexanone | - |
Potential Biological Activities and Experimental Evaluation
While extensive biological data for this compound and its direct analogs is not abundant, the α-hydroxy ketone moiety is a known pharmacophore and can be involved in various biological processes. Potential areas of investigation include cytotoxicity, enzyme inhibition, and receptor binding. The following sections provide detailed experimental protocols that can be adapted to compare the bioactivity of this compound and its analogs.
Experimental Protocols
This protocol outlines a method to determine the cytotoxic effects of the compounds on a selected cancer cell line.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the cell's metabolic activity and, by inference, its viability.
b. Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 4-Hydroxyhexan-3-one
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes is paramount. This guide provides a framework for the cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 4-Hydroxyhexan-3-one. As a semi-volatile alpha-hydroxy ketone, the choice of analytical methodology is not straightforward, making cross-validation essential to ensure data integrity.
This guide presents proposed experimental protocols for both GC-MS and HPLC, based on established methods for similar analytes. It further outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) to objectively compare the performance of these two techniques.
General Comparison: GC-MS vs. HPLC
The selection between GC-MS and HPLC is fundamentally determined by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase before detection by a mass spectrometer, which provides high selectivity and structural information.[2] For semi-volatile compounds like this compound, derivatization may be necessary to increase volatility and prevent thermal degradation.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile. Separation occurs in a liquid mobile phase, making it suitable for polar compounds.[2] Detection is often achieved using a UV detector, which may require derivatization for compounds lacking a strong chromophore, or a mass spectrometer for enhanced sensitivity and specificity.[4][5]
Proposed Experimental Protocols
The following are proposed starting points for method development and subsequent validation for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given the hydroxyl group in this compound, derivatization is recommended to improve its chromatographic behavior and thermal stability. A two-step methoximation and silylation process is a common approach for alpha-hydroxy ketones.[6]
1. Sample Preparation (with Derivatization):
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by serial dilution.
-
Methoximation: To an evaporated residue of the sample or standard, add a solution of methoxyamine hydrochloride in pyridine. Incubate to convert the keto group to an oxime. This step reduces the formation of multiple derivatives from tautomers.[6]
-
Silylation: Following methoximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This increases volatility and thermal stability.[6]
2. Instrumentation and Conditions:
| Parameter | Proposed Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification) |
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method is proposed for the separation of the relatively polar this compound.[7] To enhance UV detection, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed.[4][5]
1. Sample Preparation (with Derivatization):
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create calibration standards by serial dilution.
-
Derivatization: To the sample or standard, add a solution of DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile). Incubate to form the 2,4-dinitrophenylhydrazone derivative.[5]
2. Instrumentation and Conditions:
| Parameter | Proposed Condition |
| Instrument | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 360 nm (for DNPH derivatives)[4] |
Data Presentation for Method Validation
According to ICH Q2(R1) guidelines, a comprehensive validation should assess specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[8][9] The results of the cross-validation should be summarized in tables for direct comparison.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | GC-MS | HPLC-UV | Acceptance Criteria (Typical) |
| Linearity (R²) | Experimental Value | Experimental Value | ≥ 0.995 |
| Range (µg/mL) | Experimental Range | Experimental Range | To be determined |
| Limit of Detection (LOD) (µg/mL) | Experimental Value | Experimental Value | To be determined |
| Limit of Quantitation (LOQ) (µg/mL) | Experimental Value | Experimental Value | To be determined |
| Accuracy (% Recovery) | Mean ± SD | Mean ± SD | 80 - 120% |
| Precision (Repeatability, %RSD) | %RSD | %RSD | ≤ 15% |
| Precision (Intermediate, %RSD) | %RSD | %RSD | ≤ 15% |
| Specificity | Pass/Fail | Pass/Fail | No interference at analyte retention time |
Mandatory Visualizations
The following diagrams illustrate the proposed analytical workflows for the GC-MS and HPLC methods.
Discussion and Method Selection
The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific requirements of the study.
-
Sensitivity and Selectivity: GC-MS, particularly in SIM mode, is expected to offer higher sensitivity and selectivity due to the specific nature of mass detection. This makes it advantageous for trace-level analysis in complex matrices.
-
Sample Throughput: HPLC methods can sometimes offer higher throughput, especially if derivatization is not required or can be performed rapidly. The derivatization for GC-MS, involving two steps and evaporation, may be more time-consuming.
-
Instrumentation and Cost: The availability of instrumentation and the operational costs are practical considerations. HPLC-UV systems are generally more common and less expensive to operate than GC-MS systems.[2]
-
Robustness: Both techniques can be developed into robust methods. The multi-step derivatization for GC-MS may introduce more variability if not carefully controlled.
References
- 1. jordilabs.com [jordilabs.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
A Guide to Inter-Laboratory Comparison of 4-Hydroxyhexan-3-one Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 4-Hydroxyhexan-3-one, a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. In the absence of publicly available, direct inter-laboratory comparison data for this compound, this document outlines a comprehensive approach based on established international standards for method validation and proficiency testing. The methodologies and performance expectations presented herein are derived from best practices in analytical chemistry and data from analogous compounds.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparison studies are a critical component of method validation, ensuring that an analytical method is robust, transferable, and produces comparable results across different laboratories.[1][2] Such studies are essential for establishing standardized methods, qualifying laboratories for specific analyses, and ensuring data quality in multi-site studies. The design and execution of these comparisons are guided by international standards such as ISO 5725 and ASTM E691, which provide a statistical framework for assessing the performance of analytical methods.[3][4][5][6]
This guide will focus on two primary analytical techniques suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Hypothetical Performance Data
To illustrate the expected outcomes of an inter-laboratory comparison, the following tables present hypothetical data for the analysis of this compound. These tables are based on typical performance characteristics observed for similar volatile ketones.
Table 1: Comparison of Analytical Method Performance Parameters
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 0.6 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 3% | < 2% |
| Suitability | High (for volatile, thermally stable compounds) | Moderate (may require derivatization) |
Table 2: Hypothetical Inter-Laboratory Study Results for GC-MS Analysis of a 5 µg/mL Standard
| Participating Laboratory | Reported Concentration (µg/mL) | Repeatability (RSDr) | Reproducibility (RSDR) | z-score |
| Lab A | 4.95 | 1.5% | 2.8% | -0.5 |
| Lab B | 5.10 | 1.8% | 2.8% | 1.0 |
| Lab C | 4.88 | 1.2% | 2.8% | -1.2 |
| Lab D | 5.05 | 1.6% | 2.8% | 0.5 |
| Lab E | 4.90 | 1.4% | 2.8% | -1.0 |
| Consensus Mean | 4.98 | |||
| Standard Deviation | 0.09 |
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to a successful inter-laboratory comparison. All participating laboratories must adhere to the specified procedures to minimize variability arising from procedural differences.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Solution: Dilute the sample containing this compound in the chosen solvent to a concentration that falls within the calibration range.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method can be an alternative, particularly if derivatization is employed to enhance detection.
-
Instrumentation: HPLC system with a UV or diode-array detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (if the molecule has a chromophore) or after derivatization.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a compatible solvent. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve and dilute the sample in the mobile phase to a known concentration.
-
Diagrams
The following diagrams illustrate the workflow of an inter-laboratory comparison study and a decision-making process for selecting an appropriate analytical method.
Conclusion
References
- 1. iso17025consultant.co.uk [iso17025consultant.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 7. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
A Comparative Analysis of the Biological Activity of 4-Hydroxyhexan-3-one and Other Ketones
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative overview of the biological activity of 4-Hydroxyhexan-3-one and other selected ketones, supported by available experimental data. While information on the specific biological activity of this compound is limited in publicly available literature, this guide will focus on its unsaturated derivative, 4-hexen-3-one (B1236432), and draw comparisons with other aliphatic ketones such as 2-hexanone (B1666271), 3-hexanone (B147009), and various C9 ketones.
Introduction
This compound is a secondary alpha-hydroxy ketone and a metabolite found in Saccharomyces cerevisiae. Its primary documented application is as a flavoring agent. Direct evidence of significant pharmacological or biological activity of this compound is scarce. However, its α,β-unsaturated analog, 4-hexen-3-one, has demonstrated notable biological effects, particularly as a urease inhibitor. This guide will therefore pivot to a comparative analysis of 4-hexen-3-one and other simple ketones to provide a useful framework for researchers exploring the bioactivity of aliphatic ketones.
Comparative Biological Activity
The biological activities of ketones are diverse and highly dependent on their specific chemical structures. This section compares the known activities of 4-hexen-3-one with other aliphatic ketones.
Enzyme Inhibition: Urease Inhibition by 4-Hexen-3-one
4-Hexen-3-one has been identified as an inhibitor of the enzyme urease. This enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in acidic environments. The proposed mechanism of inhibition involves a Michael-like addition of a sulfhydryl group from a cysteine residue in the active site of urease to the α,β-unsaturated ketone of 4-hexen-3-one. This covalent modification leads to the inactivation of the enzyme.
Neurotoxicity of 2-Hexanone
In contrast to the enzyme-inhibiting activity of 4-hexen-3-one, 2-hexanone is primarily known for its neurotoxicity[1][2][3]. The toxicity is not caused by 2-hexanone itself, but by its metabolite, 2,5-hexanedione[1][3][4][5]. This metabolite is a γ-diketone that reacts with amino groups on neurofilament proteins, leading to cross-linking and aggregation. This disrupts axonal transport and results in the characteristic "giant axonal neuropathy"[1].
Antimicrobial and Nematicidal Activities of Other Aliphatic Ketones
Simple aliphatic ketones have shown a range of other biological activities. For instance, 3-heptanone (B90015) and 3-hexanone have been shown to delay spore germination in Clostridium botulinum[6]. The position of the carbonyl group can significantly impact bioactivity. A study on C9 aliphatic ketones demonstrated that 2-nonanone (B1664094) had the highest nematicidal activity against the pinewood nematode (Bursaphelenchus xylophilus), causing 92.3% mortality at a concentration of 1 mg/mL, while 5-nonanone (B165733) showed significantly lower activity (17.1% mortality)[7]. This suggests that the proximity of the carbonyl group to the end of the carbon chain may be crucial for this particular activity. The antimicrobial mechanism of simple ketones is thought to involve the disruption of microbial cell membranes[8][9].
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of the discussed ketones. The lack of specific IC50/MIC/LC50 values in some of the initial search results is noted.
| Compound | Biological Activity | Organism/Cell Line | Quantitative Data |
| 4-Hexen-3-one | Urease Inhibition | Helicobacter pylori | Specific IC50 not available in snippets |
| 2-Hexanone | Neurotoxicity | Humans, Rats | LOAEL (oral, rat): 143 mg/kg/day[1] |
| 3-Hexanone | Antibotulinal | Clostridium botulinum | Delayed spore germination at 0.6 mM[6] |
| 2-Pentanone | Antibotulinal | Clostridium botulinum | Inhibition of vegetative cells at 25 mM[6] |
| 2-Nonanone | Nematicidal | Bursaphelenchus xylophilus | 92.3 ± 1.2% mortality at 1 mg/mL |
| 3-Nonanone | Nematicidal | Bursaphelenchus xylophilus | 80.1 ± 0.8% mortality at 1 mg/mL |
| 5-Nonanone | Nematicidal | Bursaphelenchus xylophilus | 17.1 ± 0.5% mortality at 1 mg/mL |
Experimental Protocols
Urease Inhibition Assay (Spectrophotometric)
This protocol is a general method for determining urease inhibition, adapted from common laboratory procedures.
Materials:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea (B33335) solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (e.g., 4-hexen-3-one) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-hypochlorite reagent (for ammonia (B1221849) quantification)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol (B47542) reagent followed by 50 µL of hypochlorite (B82951) reagent to each well.
-
After a 30-minute incubation at room temperature, measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., a neuroblastoma cell line for testing neurotoxicity)
-
Cell culture medium
-
Test compounds (e.g., 2-hexanone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
The next day, remove the medium and add fresh medium containing various concentrations of the test compound.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Visualizations
References
- 1. HEALTH EFFECTS - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An electrophysiological study of 2-hexanone and 2,5-hexanedione neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibotulinal Properties of Selected Aromatic and Aliphatic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
Catalyst Performance in 4-Hydroxyhexan-3-one Dehydration: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of α,β-unsaturated ketones is a critical step in the development of new pharmaceuticals and fine chemicals. The dehydration of 4-hydroxyhexan-3-one (B1171865) to produce 4-hexen-3-one (B1236432) is a key transformation in this class of reactions. This guide provides a comprehensive comparison of different catalytic systems for this dehydration, presenting experimental data, detailed protocols, and visualizations to aid in catalyst selection and process optimization.
The dehydration of this compound is an acid-catalyzed elimination reaction that removes a water molecule to form a conjugated double bond, yielding the desired 4-hexen-3-one.[1] This α,β-unsaturated ketone is a valuable intermediate in organic synthesis and is also used as a flavoring agent.[1] The primary challenge in this process lies in achieving high conversion rates and selectivity towards the desired product while minimizing side reactions and operating under industrially viable conditions.[2][3][4]
Comparative Analysis of Catalytic Systems
Several catalytic systems have been developed to address the challenges of high reaction temperatures, low space velocity, and insufficient catalyst activity.[2][3][4][5] Below is a summary of the performance of different catalysts based on available data.
| Catalyst | Support | Reaction Temperature (°C) | Liquid Mass Space Velocity (h⁻¹) | This compound Conversion (%) | 4-Hexen-3-one Selectivity (%) | Source |
| Heteropolyacid | Alumina (B75360) (Al₂O₃) | 280 | 10 | 100.0 | 94.1 | [3] |
| ZSM-11 Molecular Sieve | - | 200-400 | 0.5-15 | Not specified | Not specified | [5] |
| Tungsten Oxide (WO₃) | Zirconia-Silica (ZrO₂-SiO₂) | 200-450 | 0.5-15 | Not specified | Not specified | [4] |
| Molybdenum Oxide (MoO₃) | Zirconia-Silica (ZrO₂-SiO₂) | 200-450 | 0.5-15 | Not specified | Not specified | [4] |
Reaction Mechanism and Experimental Workflow
The dehydration of this compound proceeds through a protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom results in the formation of the carbon-carbon double bond.
Caption: General mechanism for the acid-catalyzed dehydration of this compound.
A general experimental workflow for the catalytic dehydration of this compound in a fixed-bed reactor is outlined below. This process involves catalyst preparation, reactor packing, reaction execution, and product analysis.
Caption: General experimental workflow for catalytic dehydration in a fixed-bed reactor.
Detailed Experimental Protocols
The following are summaries of the experimental protocols described in the cited patents for the preparation and use of different catalysts in the dehydration of this compound.
Heteropolyacid on Alumina Catalyst[3]
-
Catalyst Preparation:
-
Pseudo-boehmite is mixed with a peptizing agent (e.g., nitric acid, citric acid) and extruded.
-
The extrudates are dried and then calcined at a high temperature.
-
The calcined alumina support is impregnated with an aqueous solution of a heteropolyacid (e.g., H₃PMo₁₂O₄₀·nH₂O, H₄SiW₁₂O₄₀·nH₂O, or H₃PW₁₂O₄₀·nH₂O).
-
The impregnated support is then dried and calcined again to yield the final catalyst. The weight percentage of the heteropolyacid is between 0.5% and 30%.
-
-
Dehydration Reaction:
-
The catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the reaction temperature of 200-400°C.
-
This compound is fed into the reactor at a liquid mass space velocity of 0.5-15 h⁻¹.
-
The product stream is collected and analyzed to determine conversion and selectivity.
-
ZSM-11 Molecular Sieve Catalyst[5]
-
Catalyst Preparation:
-
A mixture of a silicon source (e.g., silica (B1680970) sol), an aluminum source (e.g., sodium metaaluminate), and a sodium hydroxide (B78521) solution is prepared.
-
This mixture is kneaded, extruded, and dried.
-
The dried material is subjected to a gas-solid phase treatment in a sealed reactor containing a template agent (e.g., tetrabutylammonium (B224687) hydroxide) at 170°C for 5 days.
-
The resulting product is washed, dried, and calcined at 550°C to remove the template.
-
The material undergoes ion exchange with an ammonium (B1175870) nitrate (B79036) solution, followed by washing, drying, and final calcination to produce the H-ZSM-11 catalyst.
-
-
Dehydration Reaction:
-
The ZSM-11 catalyst is placed in a fixed-bed reactor.
-
The reaction is carried out at a temperature of 200-400°C.
-
The liquid mass space velocity of this compound is maintained between 0.5 and 15 h⁻¹.
-
WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ Catalysts[4]
-
Catalyst Preparation:
-
A solution of a zirconium salt (e.g., zirconium oxychloride) and a tungsten or molybdenum salt (e.g., ammonium metatungstate or ammonium molybdate) is prepared.
-
Silica sol is added to this solution, followed by the addition of an ammonia (B1221849) solution to induce co-precipitation.
-
The resulting precipitate is aged, filtered, washed, dried, and calcined.
-
The final catalyst has a molar ratio of W or Mo:Zr:Si of (0.05-0.3):1:(5-50).
-
-
Dehydration Reaction:
-
The catalyst is loaded into a fixed-bed reactor.
-
The reaction temperature is set between 200 and 450°C.
-
This compound is introduced at a liquid mass space velocity of 0.5-15 h⁻¹.
-
Conclusion
The choice of catalyst for the dehydration of this compound significantly impacts the reaction's efficiency and selectivity. Heteropolyacid-modified alumina has demonstrated high conversion and selectivity under specific conditions.[3] Zeolite-based catalysts like ZSM-11 and supported metal oxides such as WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ also serve as effective catalysts for this transformation.[4][5] The selection of an optimal catalyst will depend on the specific requirements of the process, including desired conversion, selectivity, and economic viability. The detailed protocols and comparative data presented in this guide provide a foundation for making informed decisions in the synthesis of 4-hexen-3-one.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for preparing 4-hexen-3-one by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]
- 4. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]
- 5. Method for producing 4-hexene-3-one by dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Synthesis of 4-Hydroxyhexan-3-one: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Hydroxyhexan-3-one (B1171865), a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be produced through several synthetic routes. This guide provides an objective comparison of three primary methods: Acyloin Condensation, Organocatalytic Aldol (B89426) Reaction, and a Biocatalytic approach using Saccharomyces cerevisiae. The analysis focuses on experimental data, detailed protocols, and a cost-benefit evaluation to aid in selecting the most suitable method for specific research and development needs.
Executive Summary
This guide delves into a comparative analysis of three distinct synthetic pathways to this compound. Each method is evaluated based on yield, reaction conditions, cost of raw materials, and enantioselectivity. The Acyloin Condensation offers a classical approach with moderate yields. The Organocatalytic Aldol Reaction using L-proline provides a direct and potentially asymmetric route. The Biocatalytic method using Saccharomyces cerevisiae presents a green and highly enantioselective alternative.
Data Presentation: A Comparative Overview
| Parameter | Acyloin Condensation | Organocatalytic Aldol Reaction | Biocatalytic Synthesis |
| Starting Materials | Ethyl propionate (B1217596) | Propanal | Propanal |
| Key Reagents/Catalyst | Sodium metal, Chlorotrimethylsilane | L-proline | Saccharomyces cerevisiae (Baker's Yeast) |
| Solvent | Toluene (B28343) | DMSO | Water/Buffer |
| Reaction Temperature | 100-110 °C | Room Temperature | ~30 °C |
| Reaction Time | Several hours | 24-48 hours | 24-72 hours |
| Reported Yield | Moderate (typically 40-60%) | Good to Excellent (up to 95%) | Moderate to Good (variable, can be optimized) |
| Enantioselectivity | Racemic | Can be enantioselective (up to 99% ee) | Potentially high enantioselectivity (for (S)-enantiomer) |
| Key Advantages | Utilizes a common starting material. | Mild reaction conditions, potential for high enantioselectivity. | Green and sustainable, high enantioselectivity. |
| Key Disadvantages | Harsh reagents (sodium metal), anhydrous conditions required, moderate yields. | Longer reaction times, catalyst loading can impact cost. | Potentially lower yields, requires optimization of biological conditions. |
Cost-Benefit Analysis
The economic viability of each synthesis method is a critical factor for scalability and industrial application. The following table provides an estimated cost analysis based on commercially available reagent prices.
| Component | Acyloin Condensation | Organocatalytic Aldol Reaction | Biocatalytic Synthesis |
| Starting Material Cost | Ethyl propionate (~$55/500mL)[1] | Propanal (~$94/100mL)[2] | Propanal (~$94/100mL)[2] |
| Catalyst/Key Reagent Cost | Sodium metal (relatively inexpensive), Chlorotrimethylsilane | L-proline (~€317/500g)[3] | Saccharomyces cerevisiae (~£144/1kg) |
| Solvent Cost | Toluene (moderate cost) | DMSO (moderate cost) | Water (negligible cost) |
| Energy Cost | High (reflux temperature) | Low (room temperature) | Low (mild incubation temperature) |
| Waste Disposal Cost | Moderate (organic solvents, reactive metal waste) | Low (organic solvent) | Low (aqueous, biodegradable waste) |
| Overall Cost-Benefit | Moderate initial material cost but higher energy and waste disposal costs. Lower yield impacts overall cost-effectiveness. | Higher catalyst cost, but milder conditions and potentially higher yields can offset this. Favorable for asymmetric synthesis. | Low catalyst and solvent cost, environmentally friendly. Yield optimization is key to cost-effectiveness. Excellent for producing the (S)-enantiomer. |
Experimental Protocols
Method 1: Acyloin Condensation of Ethyl Propionate
This method involves the reductive coupling of two molecules of ethyl propionate using sodium metal to form the acyloin.
Materials:
-
Ethyl propionate
-
Sodium metal
-
Anhydrous toluene
-
Chlorotrimethylsilane (optional, for improved yields)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (B86663) (for drying)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with anhydrous toluene and clean sodium metal dispersions.
-
The mixture is heated to reflux with vigorous stirring to create a fine sodium dispersion.
-
A solution of ethyl propionate in anhydrous toluene is added dropwise to the refluxing mixture over several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction is cooled, and any unreacted sodium is carefully quenched with ethanol.
-
The mixture is then acidified with dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
Method 2: Organocatalytic Asymmetric Aldol Reaction of Propanal
This method utilizes the readily available and inexpensive amino acid L-proline as a catalyst for the asymmetric aldol condensation of propanal.
Materials:
-
Propanal
-
L-proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of propanal in DMSO, L-proline (typically 10-30 mol%) is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound. The enantiomeric excess can be determined by chiral HPLC analysis.
Method 3: Biocatalytic Synthesis using Saccharomyces cerevisiae
This green chemistry approach utilizes whole cells of baker's yeast (Saccharomyces cerevisiae) to catalyze the formation of (S)-4-hydroxy-3-hexanone from propanal.
Materials:
-
Propanal
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose or glucose (as a carbon source)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of Saccharomyces cerevisiae is prepared in a phosphate buffer containing a carbon source like sucrose. The mixture is incubated at approximately 30°C with gentle shaking to activate the yeast.
-
Propanal is added to the yeast suspension. The concentration of the substrate needs to be optimized to avoid inhibition of the yeast.
-
The reaction is incubated for 24-72 hours at a controlled temperature (e.g., 30°C) with continuous agitation.
-
After the incubation period, the yeast cells are removed by centrifugation or filtration.
-
The supernatant is saturated with sodium chloride and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product can be purified by column chromatography.
Mandatory Visualizations
Caption: Acyloin Condensation Pathway.
Caption: L-Proline Catalyzed Aldol Reaction.
Caption: Biocatalytic Synthesis Workflow.
Conclusion
The choice of synthesis method for this compound is contingent on the specific requirements of the project. For large-scale production where enantioselectivity is not a concern and cost is a primary driver, a highly optimized Acyloin Condensation might be considered, though its drawbacks are significant. The Organocatalytic Aldol Reaction offers a more modern, efficient, and enantioselective approach suitable for laboratory and pilot scales, particularly when the chiral product is desired. For applications demanding high enantiopurity of the (S)-enantiomer and a commitment to green chemistry principles, the Biocatalytic route with Saccharomyces cerevisiae is a compelling option, with the caveat that optimization of reaction conditions is crucial for achieving high yields and economic viability. Further research into optimizing the biocatalytic process could position it as the most advantageous method in the future.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 4-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4-Hydroxyhexan-3-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Given the limited availability of direct comparative studies for this specific analyte, this document outlines proposed methodologies based on established analytical principles for similar hydroxy ketones, supported by representative experimental data.
Introduction to this compound and its Analysis
This compound is a chiral alpha-hydroxy ketone of interest in various fields, including flavor and fragrance chemistry, and potentially as a biomarker in metabolomics. Accurate and precise quantification is essential for understanding its concentration and role in different matrices. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for chiral separation.
Comparison of Analytical Techniques: GC-MS vs. HPLC-MS
Both GC-MS and HPLC-MS are powerful techniques for the analysis of organic molecules. However, their suitability for this compound differs based on the compound's physicochemical properties.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of soluble compounds in a liquid phase. |
| Suitability for this compound | High. As a relatively volatile ketone, it is well-suited for GC analysis, typically after derivatization to improve volatility and thermal stability. | Moderate to High. Suitable for a wide range of compounds and does not require the analyte to be volatile. Derivatization can be employed to enhance sensitivity. |
| Chiral Separation | Excellent. A wide variety of chiral stationary phases are available for GC columns, enabling the separation of enantiomers. | Good. Chiral separation is achievable with chiral stationary phases or chiral mobile phase additives. |
| Detector | Mass Spectrometry (MS) provides high specificity and sensitivity. | Mass Spectrometry (MS) offers high selectivity and sensitivity. UV detection is also possible but may require derivatization for compounds lacking a strong chromophore. |
| Sample Preparation | Often requires derivatization. Can be coupled with various extraction techniques like Solid-Phase Microextraction (SPME) for volatile analysis. | Generally involves liquid-liquid extraction or solid-phase extraction. |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed GC-MS and HPLC-MS methods for the analysis of this compound. These values are based on typical performance for similar analytes and should be experimentally validated for this specific compound.
| Parameter | GC-MS (with Derivatization) | HPLC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 2 - 20 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
Experimental Protocols
Detailed methodologies for the proposed analytical methods are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method involves the derivatization of the hydroxyl group of this compound to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, which is then analyzed by GC-MS.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Extraction (from a biological matrix like plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract or a known amount of standard, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a suitable chiral column (e.g., Rt-βDEXsm) for enantiomeric separation.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS-derivatized this compound.
Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the direct analysis of this compound without derivatization, which can simplify sample preparation.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution in the initial mobile phase.
-
Extraction (from a biological matrix like plasma):
-
To 100 µL of plasma, add an internal standard.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical comparison of GC-MS and HPLC-MS methods for this compound.
Safety Operating Guide
Proper Disposal of 4-Hydroxyhexan-3-one: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 4-Hydroxyhexan-3-one, a flammable and hazardous chemical, to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or comes into contact with skin.[1] Adherence to proper personal protective equipment (PPE) protocols, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this substance. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and safety data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 4984-85-4 | [1] |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Liquid | |
| Flash Point | 54 °C (129.2 °F) | |
| GHS Hazard Class | Flammable liquids (Category 3), Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4) | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through an approved waste disposal plant.[2][3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Container: Use a designated, properly labeled, and chemically resistant waste container. The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, harmful).
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[2] It is best practice to collect it in a dedicated waste stream for flammable liquids.
2. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][4][5]
-
The storage area should be away from sources of ignition, such as heat, sparks, and open flames.[2][4][5]
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
3. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
Follow all institutional procedures for the handover of hazardous waste.
4. Decontamination of Empty Containers:
-
Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood.
-
Collect the rinsate as hazardous waste and add it to the designated flammable liquid waste container.
-
After thorough decontamination, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxyhexan-3-one. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazard information is summarized below.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor[1] |
| Acute toxicity, oral | H302 | Harmful if swallowed[1] |
| Acute toxicity, dermal | H312 | Harmful in contact with skin[1] |
| Acute toxicity, inhalation | H332 | Harmful if inhaled[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use.[2] | Prevents skin contact and absorption. |
| Skin and Body Protection | Fire/flame resistant and impervious lab coat or clothing. Closed-toe shoes. | Protects against splashes, spills, and fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required.[2] | Prevents inhalation of harmful vapors. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools and explosion-proof equipment.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The storage area should be designated for flammable liquids.
Emergency Procedures and First Aid
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[2] |
| Eye Contact | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[2] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate the area and remove all ignition sources. Use non-sparking tools for cleanup. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Prevent the chemical from entering drains. |
| Fire | Use dry chemical, CO2, or alcohol-resistant foam to extinguish. Water may be ineffective.[3] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.
-
Waste Chemical: Collect in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Empty Containers: Treat as hazardous waste unless properly decontaminated.
-
Engage a licensed professional waste disposal service for removal.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
